Aldicarb sulfoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2-methyl-2-methylsulfinylpropylidene)amino] N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPMAGSOWXBZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NOC(=O)NC)S(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1033161 | |
| Record name | Aldicarb sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1033161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646-87-3 | |
| Record name | Aldicarb sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1646-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aldicarb sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1033161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Aldicarb Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldicarb sulfoxide is a carbamate pesticide and a major metabolite of aldicarb, a potent cholinesterase inhibitor.[1] Understanding its chemical and physical properties is crucial for toxicological studies, environmental monitoring, and the development of potential therapeutic agents. This guide provides a comprehensive overview of this compound's core chemical properties, experimental protocols for its analysis, and visualizations of its metabolic and inhibitory pathways.
Core Chemical and Physical Properties
This compound is a crystalline solid.[2] Key quantitative data regarding its chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₃S | [3][4] |
| Molecular Weight | 206.27 g/mol | [3] |
| CAS Number | 1646-87-3 | |
| Melting Point | 100-104 °C | |
| Boiling Point | Decomposes above 100 °C | |
| Decomposition Temperature | ~150 °C (100% weight loss) | |
| Water Solubility | 28000 mg/L (at 20 °C, pH 7) | |
| Log P (Octanol-Water Partition Coefficient) | -0.2 |
Signaling and Metabolic Pathways
This compound's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors.
Metabolic Pathway of Aldicarb
Aldicarb is metabolized in biological systems and the environment through oxidation. The initial step is the oxidation of the sulfur atom to form this compound, which is subsequently oxidized to the less toxic aldicarb sulfone.
Mechanism of Cholinesterase Inhibition
Carbamates like this compound act as pseudo-irreversible inhibitors of acetylcholinesterase. The carbamate binds to the active site of the enzyme, and the carbamoyl group is transferred to a serine residue, rendering the enzyme inactive. This carbamylated enzyme is more stable than the acetylated enzyme formed during normal acetylcholine hydrolysis, leading to a prolonged inhibition.
Experimental Protocols
Accurate quantification of this compound is essential for research and regulatory purposes. Several analytical methods are available, with High-Performance Liquid Chromatography (HPLC) coupled with various detectors being the most common.
Analysis of this compound in Water by HPLC-UV
This protocol is suitable for the determination of this compound in water samples.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm.
Procedure:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Filter water samples through a 0.45 µm filter to remove particulate matter.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the this compound concentration in the samples by comparing the peak areas with the calibration curve generated from the standards.
Analysis of this compound in Fruits and Vegetables by LC-MS/MS
This method provides high sensitivity and selectivity for the analysis of this compound in complex food matrices.
Instrumentation:
-
Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS).
-
C18 reversed-phase column.
Sample Preparation:
-
Extraction: Homogenize the sample with methanol.
-
Liquid-Liquid Extraction: Partition the methanolic extract with an appropriate organic solvent.
-
Solid-Phase Extraction (SPE) Clean-up: Pass the extract through an SPE cartridge to remove interfering substances.
LC-MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
Workflow for Sample Analysis:
Conclusion
This technical guide provides a detailed overview of the core chemical properties of this compound, its metabolic and inhibitory pathways, and robust analytical methodologies for its quantification. The presented data and protocols are intended to support researchers, scientists, and drug development professionals in their work with this important compound. The provided visualizations offer a clear understanding of the complex biological processes involving this compound.
References
An In-depth Technical Guide to the Synthesis of Aldicarb Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of aldicarb sulfoxide, a primary metabolite of the carbamate insecticide aldicarb. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the fields of analytical chemistry, toxicology, and drug development in the preparation of this critical compound for use as an analytical standard or in further research.
Introduction
Aldicarb is a potent cholinesterase inhibitor that undergoes rapid metabolism in biological systems and the environment. The primary metabolic pathway involves the oxidation of the thioether group to form this compound, which is subsequently oxidized to aldicarb sulfone.[1][2] Both aldicarb and its sulfoxide metabolite are potent inhibitors of acetylcholinesterase.[1] Therefore, the availability of pure this compound is essential for toxicological studies, the development of analytical methods for residue analysis, and for understanding its metabolic fate.
This guide focuses on the controlled chemical synthesis of this compound from its parent compound, aldicarb.
Synthetic Pathway Overview
The synthesis of this compound from aldicarb is a straightforward oxidation reaction. The key is to control the reaction conditions to favor the formation of the sulfoxide over the more oxidized sulfone. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[3][4]
The general reaction is as follows:
Caption: Synthesis of this compound from Aldicarb.
Experimental Protocols
This section provides a detailed methodology for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Aldicarb | ≥98% | Sigma-Aldrich, Cayman Chemical |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-75% | Sigma-Aldrich, Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific, VWR |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific, VWR |
| Sodium sulfite (Na₂SO₃) | ACS Reagent, ≥98% | Sigma-Aldrich, VWR |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Reagent, ≥99.5% | Fisher Scientific, VWR |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich, VWR |
| Solvents for chromatography (e.g., Hexane, Ethyl Acetate) | HPLC Grade | Fisher Scientific, VWR |
Caution: Aldicarb and its metabolites are extremely toxic. All handling and synthesis steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Synthesis of this compound
This procedure is adapted from general methods for the selective oxidation of sulfides to sulfoxides.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aldicarb (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.0 to 1.1 equivalents) in DCM. Slowly add the m-CPBA solution dropwise to the stirred aldicarb solution over a period of 30-60 minutes, ensuring the temperature remains at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 1:1 v/v). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. To remove any excess peroxide, add a 10% aqueous solution of sodium sulfite and stir for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel slurried in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the final product as a white solid.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis of this compound.
| Parameter | Value |
| Reactant Stoichiometry | |
| Aldicarb | 1.0 equivalent |
| m-CPBA | 1.0 - 1.1 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Expected Yield | 70 - 85% |
| Physical Properties | |
| Appearance | White Solid |
| Molecular Formula | C₇H₁₄N₂O₃S |
| Molecular Weight | 206.26 g/mol |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
Conclusion
This technical guide provides a detailed and practical pathway for the synthesis of this compound. The presented experimental protocol, quantitative data, and workflow visualization are intended to equip researchers, scientists, and drug development professionals with the necessary information to produce this important metabolite for their research needs. Adherence to strict safety protocols is paramount when working with these highly toxic compounds.
References
An In-depth Technical Guide on the Core Mechanism of Action of Aldicarb Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldicarb is a potent carbamate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] Upon entering a biological system, aldicarb is rapidly metabolized through oxidation of its sulfur atom to form aldicarb sulfoxide and subsequently aldicarb sulfone.[3][4] this compound is a particularly potent metabolite, exhibiting greater acetylcholinesterase inhibition than its parent compound.[5] This guide provides a detailed examination of the mechanism of action of this compound, focusing on its interaction with acetylcholinesterase, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for aldicarb and its oxidative metabolites is the inhibition of acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve signals at cholinergic synapses.
This compound acts as a reversible inhibitor of AChE. The carbamate moiety of the this compound molecule is transferred to the serine hydroxyl group within the active site of the AChE enzyme. This forms a carbamoylated enzyme complex that is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine.
While the inhibition is reversible, the rate of decarbamoylation is substantially slower than the rate of deacetylation, leading to a temporary but significant accumulation of acetylcholine in the synaptic cleft. This accumulation results in the hyperstimulation of cholinergic receptors, leading to the characteristic signs of cholinergic toxicity, such as excessive salivation, lacrimation, muscle fasciculations, and in severe cases, respiratory failure.
Metabolic Bioactivation
Aldicarb itself is toxic, but it is rapidly metabolized in vivo to the more potent acetylcholinesterase inhibitor, this compound. This metabolic conversion is considered a bioactivation process. The sulfoxide can be further, but more slowly, oxidized to aldicarb sulfone, which is a less potent inhibitor of acetylcholinesterase.
Quantitative Toxicological Data
The acute toxicity of aldicarb and its primary metabolites varies. The following tables summarize key quantitative data from various studies.
Table 1: Acute Oral Toxicity (LD50) in Rats
| Compound | LD50 (mg/kg body weight) | Reference(s) |
| Aldicarb | 0.46 - 0.93 | |
| This compound | 0.49 - 1.13 | |
| Aldicarb Sulfone | 20 - 38 |
Table 2: Comparative Inhibitory Potency against Acetylcholinesterase
| Compound | Relative Potency (vs. Aldicarb) | Enzyme Source | Reference(s) |
| This compound | ~47 times more effective | Insect | |
| Aldicarb Sulfone | ~1.88 times more effective (derived) | Insect | |
| This compound | ~23 times more effective | Bovine Red Blood Cells | |
| Aldicarb Sulfone | ~0.38 times as effective (derived) | Bovine Red Blood Cells |
Table 3: No-Observed-Adverse-Effect Level (NOAEL) in Rats (Chronic Studies)
| Compound/Mixture | NOAEL (mg/kg body weight/day) | Reference(s) |
| Aldicarb | 0.3 | |
| This compound | 0.25 - 0.3 | |
| Aldicarb Sulfone | 2.4 | |
| 1:1 this compound/Sulfone | 0.6 |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
A widely used method for determining AChE inhibition is the colorimetric assay developed by Ellman et al. (1961).
Principle: Acetylthiocholine (ATC) is used as a substrate for AChE. The enzyme hydrolyzes ATC to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color production is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound) and positive control (e.g., Eserine)
-
96-well microplate and a microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in the appropriate buffer or solvent.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Test compound at various concentrations (or solvent for control wells)
-
AChE solution
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the ATCI substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
References
- 1. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The toxicologic effects of the carbamate insecticide aldicarb in mammals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 837. Aldicarb (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]
An In-Depth Technical Guide to the Cholinesterase Inhibition Kinetics of Aldicarb Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldicarb sulfoxide, a primary and more potent metabolite of the carbamate pesticide aldicarb, is a significant reversible inhibitor of acetylcholinesterase (AChE).[1][2] Its toxicological profile is intrinsically linked to its kinetic interaction with this critical enzyme of the nervous system. This technical guide provides a comprehensive overview of the cholinesterase inhibition kinetics of this compound, including its mechanism of action, available quantitative kinetic data, and detailed experimental protocols for its characterization. This document is intended to serve as a foundational resource for professionals in toxicology, neuropharmacology, and drug development.
Introduction
Aldicarb is a potent carbamate pesticide that undergoes metabolic transformation in biological systems to more polar and often more toxic compounds. The primary metabolic pathway involves the oxidation of the sulfur atom, leading to the formation of this compound and subsequently aldicarb sulfone.[3] These metabolites are also active cholinesterase inhibitors and are frequently found as residues in environmental and biological samples.[3] The primary mechanism of toxicity for aldicarb and its oxidative metabolites is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).[2] This guide focuses specifically on the kinetic properties of this compound's interaction with cholinesterase.
Mechanism of Cholinesterase Inhibition
This compound acts as a reversible inhibitor of acetylcholinesterase. The carbamate moiety of the molecule is transferred to the serine hydroxyl group within the active site of the AChE enzyme, forming a carbamoylated enzyme complex. This carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine.
The inhibition process can be described by the following kinetic scheme:
E + I ⇌ E·I → E-I' k₋₁ k₂
Where:
-
E is the free enzyme (AChE).
-
I is the inhibitor (this compound).
-
E·I is the reversible enzyme-inhibitor complex.
-
E-I' is the carbamoylated (inhibited) enzyme.
-
k₁ is the association rate constant (Kon).
-
k₋₁ is the dissociation rate constant of the non-covalent complex.
-
k₂ is the carbamoylation rate constant.
The carbamoyl-enzyme complex can undergo spontaneous hydrolysis (decarbamoylation), regenerating the active enzyme. However, the rate of this decarbamoylation is substantially slower than the rate of deacetylation that occurs with acetylcholine, leading to a temporary accumulation of acetylcholine in the synaptic cleft. This accumulation results in the hyperstimulation of cholinergic receptors, causing the characteristic signs of cholinergic toxicity. The in vitro half-life of this cholinesterase inhibition is approximately 30 to 40 minutes.
Quantitative Inhibition Data
The potency of a cholinesterase inhibitor is quantified by several kinetic parameters. While comprehensive kinetic data for this compound across multiple species and enzyme sources are not extensively available in the public literature, the following table summarizes key reported values.
| Parameter | Value | Species/Enzyme Source | Reference |
| IC₅₀ | 10 µM | Zebrafish (Danio rerio) Cholinesterase | |
| Oral LD₅₀ | 0.88 mg/kg | Rat |
Experimental Protocols
The most widely used method for determining the in vitro inhibition of acetylcholinesterase by compounds like this compound is the spectrophotometric assay developed by Ellman and colleagues.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor like this compound reduces the rate of acetylthiocholine hydrolysis, leading to a decrease in the rate of yellow color formation.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant, or tissue homogenate).
-
This compound.
-
Acetylthiocholine iodide (ATCI) - Substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Microplate reader capable of kinetic measurements at 412 nm.
-
96-well microplates.
-
Suitable solvent for this compound (e.g., DMSO).
Procedure (96-well plate format):
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically to provide a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in phosphate buffer to achieve a range of desired inhibitor concentrations.
-
Prepare a solution of ATCI in deionized water (e.g., 14 mM).
-
Prepare a solution of DTNB in phosphate buffer (e.g., 10 mM).
-
-
Assay Setup:
-
In each well of a 96-well plate, add the following in order:
-
Phosphate buffer.
-
AChE solution.
-
Varying concentrations of this compound solution (or buffer for control wells, and solvent for vehicle control wells).
-
-
It is crucial to include control wells:
-
Blank: Contains all reagents except the enzyme.
-
Negative Control (No Inhibitor): Contains all reagents, including the enzyme and the solvent used for the inhibitor.
-
Test Wells: Contain all reagents and varying concentrations of the inhibitor.
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the negative control and V_inhibitor is the rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
To determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
Visualizations
Signaling Pathway of Cholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase inhibition by this compound in a cholinergic synapse.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of this compound using the Ellman's assay.
Relationship of Kinetic Parameters
Caption: Interrelationship of the kinetic constants in the reversible inhibition of cholinesterase.
Conclusion
This compound is a potent, reversible inhibitor of acetylcholinesterase, acting through a mechanism of carbamoylation of the enzyme's active site. The toxicological significance of this metabolite underscores the importance of understanding its inhibitory kinetics. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to investigate the interaction of this compound and other carbamates with cholinesterases. Further research to populate a more comprehensive kinetic database across various species and enzyme isoforms will be invaluable for a more complete risk assessment and the development of potential therapeutic interventions.
References
An In-depth Technical Guide to the Degradation Products of Aldicarb Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation products of aldicarb sulfoxide, a primary metabolite of the carbamate insecticide aldicarb. Understanding the formation, fate, and analytical determination of these degradation products is crucial for environmental risk assessment and toxicological studies. This document details the chemical transformations of this compound, presents quantitative data on its degradation kinetics, outlines experimental protocols for its analysis, and visualizes the key pathways involved.
Introduction to this compound and its Environmental Significance
Aldicarb is a systemic insecticide, nematicide, and acaricide that undergoes rapid oxidation in soil and biological systems to form this compound and, subsequently, aldicarb sulfone.[1][2] this compound itself is a potent cholinesterase inhibitor and is often more persistent than the parent compound.[1] The further degradation of this compound is a critical step in the environmental dissipation of aldicarb residues. The primary degradation pathways include oxidation and hydrolysis, leading to the formation of aldicarb sulfone and various nitrile-containing compounds, respectively.[3] The persistence and mobility of aldicarb and its toxic metabolites, including this compound and aldicarb sulfone, have led to concerns about groundwater contamination.[4]
Degradation Pathways of this compound
The degradation of this compound proceeds through two main pathways: oxidation and hydrolysis. The predominant pathway is influenced by environmental conditions such as pH, temperature, and microbial activity.
Oxidation to Aldicarb Sulfone
The most significant degradation pathway for this compound in aerobic environments is oxidation to aldicarb sulfone. This transformation is primarily mediated by soil microorganisms. Aldicarb sulfone is generally considered to be less toxic than aldicarb and this compound.
Hydrolysis to Nitrile Derivatives
Under certain conditions, particularly at higher pH, this compound can undergo hydrolysis. This process involves the cleavage of the carbamate ester linkage, leading to the formation of this compound oxime, which can be further transformed into aldicarb nitrile sulfoxide.
Degradation Pathway of this compound
Caption: Primary degradation pathways of this compound.
Quantitative Data on Degradation
The rate of this compound degradation is influenced by various environmental factors. The following tables summarize key quantitative data from the literature.
Table 1: Half-life of Aldicarb and its Metabolites in Soil
| Compound | Soil Type | Temperature (°C) | pH | Half-life (days) | Reference |
| Aldicarb | Fallow Soil | Not Specified | Not Specified | >7 (for 50% dissipation) | |
| Aldicarb | Sandy Loam | 25 | 4.5-4.9 | 0.4-3.2 | |
| Aldicarb | Not Specified | 15 | 6.34-7.0 | 9.9 | |
| Aldicarb Residues (total) | Acidic, Coarse Sand Subsoils | Not Specified | Not Specified | Slower degradation |
Table 2: Half-life of Aldicarb and its Metabolites in Water
| Compound | Water Type | Temperature (°C) | pH | Half-life (days) | Reference |
| Aldicarb | Groundwater | Not Specified | Acidic | Weeks to years | |
| Aldicarb | Water | 15 | 5.5 | 3240 | |
| Aldicarb | Water | 25 | 7.0 | 245 | |
| Aldicarb | Water | 15 | 7.5 | 1900 | |
| Aldicarb | Pond Water | Not Specified | Not Specified | 5-10 | |
| This compound and Sulfone | Groundwater | Not Specified | 8 | 131 and 47 (photolysis) | |
| This compound and Sulfone | Groundwater | Not Specified | 9 | 11 and 4.5 (photolysis) |
Table 3: Second-Order Rate Constants for Base Hydrolysis
| Compound | Rate Constant (L mol⁻¹ min⁻¹) | Reference |
| Aldicarb Sulfone | 40.3 (± 0.5) | |
| This compound | Less sensitive to hydroxide than sulfone | |
| Aldicarb | Less sensitive to hydroxide than sulfoxide |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and degradation of this compound.
Analytical Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a common technique for the quantitative analysis of this compound and its degradation products.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the analysis of this compound.
Methodology:
-
Sample Preparation:
-
Water Samples: Filter the water sample through a 0.45 µm filter. For trace analysis, pre-concentration using solid-phase extraction (SPE) with a C18 cartridge may be necessary.
-
Soil Samples: Extract the soil sample with an organic solvent such as acetonitrile or methanol. The extract may require cleanup using SPE to remove interfering matrix components.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol is commonly employed.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Injection Volume: 10-100 µL, depending on the concentration of the analytes.
-
-
Detection:
-
UV Detection: Detection can be performed using a UV detector at a wavelength of approximately 210 nm.
-
Mass Spectrometry (MS/MS) Detection: For higher sensitivity and selectivity, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound and aldicarb sulfone in a suitable solvent.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.
-
Hydrolysis Study
This protocol outlines a method to determine the rate of hydrolysis of this compound under controlled laboratory conditions.
Methodology:
-
Preparation of Solutions:
-
Prepare buffered solutions at various pH levels (e.g., 4, 7, and 9) using appropriate buffer systems.
-
Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).
-
-
Experimental Setup:
-
In separate, sealed vials, add a known amount of the this compound stock solution to each buffer solution to achieve a desired initial concentration.
-
Incubate the vials at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw an aliquot from each vial.
-
Immediately quench the hydrolysis reaction by adding a suitable reagent (e.g., acid for alkaline hydrolysis).
-
Analyze the concentration of the remaining this compound and the formed degradation products using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time.
-
Determine the first-order rate constant (k) from the slope of the line.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Photodegradation Study
This protocol describes a laboratory setup to investigate the degradation of this compound upon exposure to light.
Experimental Setup for Photodegradation Study
Caption: A typical laboratory setup for a photodegradation experiment.
Methodology:
-
Preparation of Solutions:
-
Prepare a solution of this compound in a solvent that is transparent to the light source used (e.g., purified water or acetonitrile).
-
-
Experimental Setup:
-
Place the solution in a quartz reaction vessel to allow for the transmission of UV light.
-
Irradiate the solution with a suitable light source, such as a xenon arc lamp or a mercury vapor lamp, that simulates the solar spectrum.
-
Maintain a constant temperature and stir the solution throughout the experiment.
-
Include a dark control (a vessel wrapped in aluminum foil) to account for any degradation not due to light.
-
-
Sampling and Analysis:
-
Collect samples at regular time intervals from both the irradiated and dark control vessels.
-
Analyze the samples for the concentration of this compound and its photoproducts using an appropriate analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the rate of photodegradation by comparing the decrease in this compound concentration in the irradiated sample to the dark control.
-
Microbial Degradation Study
This protocol outlines an approach to assess the role of microorganisms in the degradation of this compound in soil.
Methodology:
-
Soil Preparation:
-
Collect fresh soil samples and sieve them to remove large debris.
-
Sterilize a portion of the soil (e.g., by autoclaving) to serve as a control.
-
-
Experimental Setup:
-
Weigh equal amounts of both sterile and non-sterile soil into separate containers.
-
Fortify both sets of soil samples with a known concentration of this compound.
-
Adjust the moisture content of the soil to a level optimal for microbial activity.
-
Incubate the samples in the dark at a constant temperature.
-
-
Sampling and Analysis:
-
Collect soil subsamples from each container at various time points.
-
Extract the this compound and its metabolites from the soil using a suitable solvent.
-
Analyze the extracts using a validated analytical method to determine the concentrations of the target compounds.
-
-
Data Analysis:
-
Compare the degradation rate of this compound in the non-sterile soil to that in the sterile soil. A significantly faster degradation in the non-sterile soil indicates microbial involvement.
-
Conclusion
The degradation of this compound is a complex process influenced by a combination of biotic and abiotic factors. The primary degradation product is aldicarb sulfone, formed through microbial oxidation. Hydrolysis to nitrile derivatives can also occur. The persistence of this compound and its degradation products in the environment necessitates the use of sensitive and specific analytical methods, such as HPLC-MS/MS, for their monitoring. The experimental protocols outlined in this guide provide a framework for researchers to investigate the fate and behavior of these compounds in various environmental matrices. A thorough understanding of these degradation pathways and kinetics is essential for accurate risk assessment and the development of effective remediation strategies.
References
Stability of Aldicarb Sulfoxide in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of aldicarb sulfoxide in aqueous solutions. This compound is a primary and toxicologically significant metabolite of the carbamate insecticide aldicarb. Understanding its fate and persistence in aqueous environments is critical for environmental risk assessment and water quality management. This document synthesizes key data on its degradation kinetics, influencing factors, and the methodologies used for its analysis.
Degradation Kinetics of this compound
The persistence of this compound in water is primarily governed by chemical hydrolysis, and to a lesser extent, by microbial degradation and photolysis. The rate of degradation is significantly influenced by pH and temperature.
Hydrolysis
Hydrolysis is the primary mechanism for the degradation of aldicarb and its metabolites, including this compound, in water. The process involves the cleavage of the carbamate ester linkage, leading to the formation of less toxic products. The rate of hydrolysis is highly dependent on the pH of the solution.
Table 1: Hydrolysis Data for Aldicarb and its Metabolites
| Compound | pH | Temperature (°C) | Half-life (days) | Second-Order Rate Constant (L·mol⁻¹·min⁻¹) |
| Aldicarb | 3.95 | 20 | 131[1] | - |
| Aldicarb | 5.5 | 15 | 3240[1][2] | - |
| Aldicarb | 7.0 | 25 | 245[1] | - |
| Aldicarb | 7.5 | 15 | 1900[2] | - |
| Aldicarb | 8.5 | 15 | 170 | - |
| This compound | - | - | Moderately persistent | Less sensitive to hydroxide than sulfone, more than aldicarb |
| Aldicarb Sulfone | - | - | - | 40.3 (base hydrolysis) |
| Aldicarb Sulfone | - | - | - | 7.33 x 10⁻⁴ (acid catalyzed) |
Note: Specific half-life data for this compound under varying pH and temperature conditions is not as extensively reported as for the parent compound, aldicarb. However, it is established that aldicarb sulfone is more sensitive to base hydrolysis than this compound, which in turn is more sensitive than aldicarb.
Photolysis
Photolysis can contribute to the degradation of aldicarb and its metabolites in surface waters exposed to sunlight.
Table 2: Photolysis Data
| Compound | Conditions | Half-life |
| Aldicarb | In water at 25°C | 4.1 days |
| This compound | pH 8 | 131 days |
| This compound | pH 9 | 11 days |
| Aldicarb Sulfone | pH 8 | 47 days |
| Aldicarb Sulfone | pH 9 | 4.5 days |
Microbial Degradation
Microbial activity can also play a role in the degradation of this compound, particularly in shallow groundwater and surface waters. The transformation of aldicarb to this compound in surface soils is primarily a microbial process.
Degradation Pathway
Aldicarb in the environment is primarily transformed through oxidation and hydrolysis. The initial and rapid oxidation of aldicarb forms this compound. A slower oxidation process further transforms this compound into aldicarb sulfone. Both this compound and aldicarb sulfone are also subject to hydrolysis.
Factors Influencing Stability
The stability of this compound in aqueous solutions is a function of several environmental factors.
Experimental Protocols
The determination of this compound stability in aqueous solutions typically involves incubation studies under controlled conditions, followed by quantitative analysis at various time points.
Sample Preparation and Incubation
-
Preparation of Stock Solutions : A stock solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.
-
Spiking of Aqueous Solutions : The aqueous matrix of interest (e.g., ultrapure water, buffered solutions at various pH levels, or natural water samples) is spiked with the stock solution to achieve the desired initial concentration.
-
Incubation : The spiked solutions are incubated under controlled temperature and light conditions. For hydrolysis studies, samples are typically kept in the dark to prevent photolysis. For photolysis studies, samples are exposed to a light source that mimics natural sunlight.
-
Sampling : Aliquots are collected at predetermined time intervals for analysis.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of aldicarb and its metabolites. Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity.
Table 3: Typical HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detection | UV detector at 210 nm |
For higher sensitivity, post-column derivatization to form fluorescent compounds can be employed.
Experimental Workflow
Conclusion
The stability of this compound in aqueous solutions is a complex function of pH, temperature, light exposure, and microbial activity. While hydrolysis is the dominant degradation pathway, photolysis can be significant in surface waters. This compound is an intermediate in the degradation of aldicarb to aldicarb sulfone, and its persistence is a key factor in assessing the overall environmental risk of aldicarb use. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting robust stability studies to further elucidate the environmental fate of this important metabolite.
References
An In-depth Technical Guide to the Metabolism of Aldicarb Sulfoxide in Mammals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldicarb, a potent carbamate insecticide, undergoes rapid and complex metabolism in mammals, primarily through oxidation and hydrolysis. A key metabolite in this pathway is aldicarb sulfoxide, which exhibits significantly greater acetylcholinesterase (AChE) inhibitory activity than the parent compound. This guide provides a comprehensive overview of the metabolic fate of this compound in mammals, detailing the enzymatic pathways involved, summarizing key quantitative data, and outlining relevant experimental protocols. Understanding the biotransformation of this compound is critical for assessing its toxicological risk and for the development of potential therapeutic interventions in cases of poisoning.
Metabolic Pathways of Aldicarb and this compound
The metabolism of aldicarb in mammals is a multi-step process involving two primary phases of biotransformation.[1]
Phase I Metabolism:
The initial and most critical metabolic step is the oxidation of the thioether group of aldicarb to form this compound. This reaction is catalyzed by both the cytochrome P450 (CYP) and the flavin-containing monooxygenase (FMO) systems.[2] Specifically, in humans, FMO1 and FMO3 have been identified as key enzymes in this sulfoxidation process.[3]
This compound is a relatively stable but highly toxic intermediate.[4] It is a more potent inhibitor of acetylcholinesterase than aldicarb itself.[5] Subsequently, this compound undergoes further oxidation to form aldicarb sulfone, a less toxic metabolite.
In addition to oxidation, both aldicarb and its oxidative metabolites can undergo hydrolysis of the carbamate ester linkage. This hydrolysis, a detoxification pathway, results in the formation of aldicarb oxime, this compound oxime, and aldicarb sulfone oxime, which are significantly less toxic. These oximes can be further metabolized through dehydration to their corresponding nitriles.
Phase II Metabolism:
While less extensively documented for aldicarb and its immediate metabolites, conjugation reactions, typical of Phase II metabolism, may be involved in the further processing and elimination of the hydrolytic and other minor metabolites.
Metabolic Pathway of Aldicarb
Caption: Metabolic pathway of aldicarb in mammals.
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to the toxicity and metabolism of aldicarb and its primary metabolites.
Table 1: Acute Toxicity of Aldicarb and its Metabolites in Rats
| Compound | Oral LD50 (mg/kg) | Reference |
| Aldicarb | 0.46 - 0.93 | |
| This compound | 0.88 | |
| Aldicarb Sulfone | 25 |
Table 2: Urinary Metabolites of Aldicarb in Rats
| Metabolite | Percentage of Administered Dose in Urine | Reference |
| This compound | 40% | |
| This compound Oxime | 30% | |
| Aldicarb Sulfone | 1% |
Table 3: In Vitro Aldicarb Sulfoxidation Kinetics in Rainbow Trout Liver Microsomes
| Parameter | Value | Reference |
| Apparent Km | 46.7 µM | |
| Vmax | 0.216 nmol/min/mg protein |
Table 4: Pharmacokinetic Parameters of Aldicarb in a Human Poisoning Case
| Parameter | Value | Reference |
| Peak Blood Level (Cmax) | 3.22 µg/mL | |
| Time to Peak (Tmax) | 3.5 hours | |
| Terminal Half-life (t1/2) | ~20 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.
In Vitro Metabolism of Aldicarb in Liver Microsomes
This protocol is adapted from studies investigating the enzymatic basis of aldicarb sulfoxidation.
Objective: To determine the kinetics of this compound formation by liver microsomal enzymes.
Materials:
-
Liver microsomes (from the species of interest)
-
14C-labeled Aldicarb
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4-8.0)
-
Scintillation cocktail and counter
-
HPLC system with a radiodetector
Procedure:
-
Prepare incubation mixtures containing liver microsomes (e.g., 1.0 mg/mL protein), 14C-aldicarb (at various concentrations to determine Km and Vmax, e.g., 0.1 mM for single point assays), and phosphate buffer.
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a defined period (e.g., 15-90 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by HPLC with a radiodetector to separate and quantify aldicarb and its metabolites, particularly this compound.
-
For enzyme inhibition studies, co-incubate with specific inhibitors of CYP (e.g., N-benzylimidazole) or FMO (e.g., methimazole).
Caption: Workflow for LC-MS/MS analysis of aldicarb metabolites.
Conclusion
The metabolism of this compound in mammals is a rapid and complex process primarily driven by oxidative and hydrolytic enzymes, with FMO and CYP systems playing a crucial role in its formation. The resulting metabolites exhibit a wide range of toxicities, with this compound being a particularly potent acetylcholinesterase inhibitor. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals working to understand the toxicology of aldicarb and to develop effective analytical methods for its detection and quantification. Further research into the specific human CYP and FMO isoforms involved in aldicarb metabolism will enhance our ability to predict inter-individual variability in susceptibility to its toxic effects.
References
- 1. Identification of the human and rat P450 enzymes responsible for the sulfoxidation of S-methyl N,N-diethylthiolcarbamate (DETC-ME). The terminal step in the bioactivation of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro sulfoxidation of aldicarb by hepatic microsomes of channel catfish, Ictalurus punctatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. Aldicarb (EHC 121, 1991) [inchem.org]
- 5. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Aldicarb Sulfoxide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of aldicarb sulfoxide, a potent acetylcholinesterase (AChE) inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the toxicological data, experimental methodologies, and underlying biochemical pathways related to aldicarb and its primary metabolites.
Executive Summary
Aldicarb, a carbamate pesticide, undergoes metabolic transformation to this compound and subsequently to aldicarb sulfone. The acute toxicity of these compounds is primarily attributed to their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system. The structure of the sulfur-containing moiety plays a pivotal role in the inhibitory potency. This compound is a significantly more potent AChE inhibitor than its parent compound, aldicarb, and the further oxidized metabolite, aldicarb sulfone, is considerably less toxic. This guide will explore the chemical basis for these differences in activity.
Quantitative Toxicological Data
The relative acute toxicity of aldicarb and its primary metabolites, this compound and aldicarb sulfone, has been established through various studies. The median lethal dose (LD50) in rats provides a clear quantitative comparison of their potency.
| Compound | Chemical Structure | Oral LD50 in Rats (mg/kg) | Relative Potency (Compared to Aldicarb Sulfone) |
| Aldicarb | CH₃SC(CH₃)₂CH=NOCONHCH₃ | 0.46 - 0.93 | ~27x - 54x |
| This compound | CH₃S(O)C(CH₃)₂CH=NOCONHCH₃ | 0.88 | ~28x |
| Aldicarb Sulfone | CH₃S(O)₂C(CH₃)₂CH=NOCONHCH₃ | 25.0 | 1x |
Table 1: Comparative acute oral toxicity of aldicarb, this compound, and aldicarb sulfone in rats.[1][2]
The data clearly indicates that the oxidation of the sulfur atom from a sulfide (aldicarb) to a sulfoxide (this compound) maintains, and in some cases enhances, the acute toxicity. However, further oxidation to a sulfone (aldicarb sulfone) dramatically reduces the compound's toxicity. This compound is noted to be a more potent inhibitor of acetylcholinesterase than aldicarb itself, while aldicarb sulfone is significantly less so.[3]
Mechanism of Action and Signaling Pathway
The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.
By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors on the postsynaptic neuron, leading to symptoms of cholinergic crisis, such as excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle fasciculations and paralysis.
Structure-Activity Relationship (SAR)
The differing potencies of aldicarb, this compound, and aldicarb sulfone as AChE inhibitors can be attributed to the electronic and steric properties of the sulfur moiety.
The conversion of aldicarb to this compound is considered a bioactivation step, as the sulfoxide is a more potent inhibitor of cholinesterase.[4] The increased polarity and altered electronic distribution of the sulfoxide group are thought to enhance its binding to the active site of AChE. Conversely, the sulfone group in aldicarb sulfone is bulkier and has a different electronic profile, which likely hinders its ability to effectively interact with the enzyme's active site, leading to significantly lower inhibitory activity.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method for determining AChE activity and inhibition.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Test compounds (aldicarb, this compound, aldicarb sulfone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add buffer, DTNB, and ATCI.
-
Control (100% enzyme activity): Add buffer, AChE solution, DTNB, and the solvent used for the test compounds.
-
Test Sample: Add buffer, AChE solution, DTNB, and the test compound solution.
-
-
Pre-incubation:
-
Add the buffer, AChE solution, and test compound/solvent to the respective wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the ATCI solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion
The structure-activity relationship of this compound and its related metabolites is a clear example of how subtle changes in chemical structure can have a profound impact on biological activity. The oxidation of the sulfur atom in aldicarb to a sulfoxide results in a more potent acetylcholinesterase inhibitor, while further oxidation to a sulfone leads to a significant decrease in toxicity. This knowledge is crucial for understanding the toxicology of aldicarb and for the development of novel therapeutic agents targeting acetylcholinesterase. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers in this field.
References
An In-depth Technical Guide to Aldicarb Sulfoxide (CAS 1646-87-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aldicarb sulfoxide, a significant metabolite of the carbamate insecticide Aldicarb. This document consolidates critical data on its chemical properties, toxicological profile, metabolic pathways, and analytical methodologies, tailored for a scientific audience.
Chemical and Physical Properties
This compound is the primary oxidative metabolite of Aldicarb. Its chemical and physical characteristics are crucial for understanding its environmental fate and biological interactions.
| Property | Value | Reference |
| CAS Number | 1646-87-3 | [1][2] |
| Molecular Formula | C7H14N2O3S | [1][3] |
| Molecular Weight | 206.27 g/mol | [3] |
| IUPAC Name | 2-methyl-2-(methylsulfinyl)propanal O-[(methylamino)carbonyl]oxime | |
| Synonyms | Temik sulfoxide | |
| Appearance | Colorless or white crystalline solid | |
| Odor | Slightly sulfurous | |
| Solubility | Highly soluble in water | |
| logP (Octanol-Water) | -0.2 |
Toxicology and Pharmacology
This compound is a potent neurotoxin, exhibiting greater or similar acute toxicity compared to its parent compound, Aldicarb. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE).
Acute Toxicity Data
| Species | Route | LD50 Value | Vehicle | Reference |
| Rat | Oral | 0.49 - 1.13 mg/kg bw | - | |
| Rat | Oral | 0.88 mg/kg | - | |
| Rat | Intraperitoneal | ~0.5 mg/kg bw | Saline | |
| Rat | Intravenous | ~0.4 mg/kg bw | Water | |
| Rabbit | Dermal | > 20 mg/kg bw | - |
Mechanism of Action
Like other carbamate pesticides, this compound is a potent, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of the nervous system and characteristic signs of cholinergic poisoning. This compound is a more potent inhibitor of acetylcholinesterase than Aldicarb itself.
Signaling Pathway: Acetylcholinesterase Inhibition
References
An In-depth Technical Guide to Aldicarb Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, metabolic pathways, and analytical methodologies related to aldicarb sulfoxide. The information is intended to support research and development activities involving this compound.
Core Data and Properties
This compound is a key metabolite of the carbamate pesticide aldicarb.[1][2] Understanding its properties is crucial for toxicological and environmental assessments.
Chemical Identity and Molecular Weight
The fundamental chemical identifiers and molecular weight of this compound are summarized below. The molecular weight may vary slightly between sources due to different calculation methods.[1][3]
| Property | Value | Citations |
| IUPAC Name | [(2-methyl-2-methylsulfinylpropylidene)amino] N-methylcarbamate | |
| CAS Number | 1646-87-3 | |
| Chemical Formula | C₇H₁₄N₂O₃S | |
| Molecular Weight | 206.26 g/mol | |
| Synonyms | Temik sulfoxide, Aldicarb sulphoxide |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, analysis, and understanding its environmental fate.
| Property | Value | Citations |
| Physical State | White crystalline solid | |
| Melting Point | 103-106 °C | |
| Solubility | Soluble in water | |
| Storage Temperature | 2-8°C or -18°C for long-term storage |
Biological Activity and Pathways
This compound's primary biological significance lies in its role as a metabolite of aldicarb and its potent inhibitory action on acetylcholinesterase.
Metabolic Pathway of Aldicarb
Aldicarb is metabolized in organisms and the environment through oxidation. The initial and more rapid step is the oxidation of the sulfur atom to form this compound. A subsequent, slower oxidation step converts this compound to aldicarb sulfone.
Mechanism of Cholinesterase Inhibition
Like its parent compound, this compound is a potent inhibitor of acetylcholinesterase (AChE). This inhibition is the primary mechanism of its toxicity. The process involves the carbamoylation of the serine hydroxyl group in the active site of the enzyme, rendering it unable to hydrolyze the neurotransmitter acetylcholine. This inhibition is considered pseudo-irreversible because the carbamoylated enzyme is more stable than the acetylated enzyme formed during normal substrate hydrolysis, but it can eventually be hydrolyzed to regenerate the active enzyme.
References
Methodological & Application
Aldicarb Sulfoxide Analytical Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Product Information and Physical Properties
Aldicarb sulfoxide is the primary toxic metabolite of the carbamate pesticide Aldicarb.[1] As a certified reference material (CRM), it is essential for the accurate quantification of this analyte in environmental and food safety analysis, as well as in toxicological studies. Analytical standards of this compound are available for purchase from various suppliers, including LGC Standards, Sigma-Aldrich (PESTANAL® and TraceCERT®), and CRM LABSTANDARD.[2][3][4]
This document provides detailed application notes and protocols for the use of this compound analytical standards in a laboratory setting.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1646-87-3 | |
| Molecular Formula | C₇H₁₄N₂O₃S | |
| Molecular Weight | 206.26 g/mol | |
| Appearance | Neat (form varies) | |
| Purity | ≥ 95% to Certified Reference Material grade | |
| Storage Temperature | -20°C to 2-8°C | |
| Shelf Life | Limited; refer to the certificate of analysis |
Metabolic Pathway of Aldicarb
In biological systems, Aldicarb undergoes a two-step oxidation process. It is first oxidized to this compound, a more potent cholinesterase inhibitor. Subsequently, this compound is further oxidized to the more stable but still toxic Aldicarb sulfone. Understanding this pathway is crucial for comprehensive toxicological assessment, as all three compounds are of interest.
Caption: Metabolic pathway of Aldicarb to its primary metabolites.
Analytical Methods
The determination of this compound residues is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. Various sample preparation techniques can be employed depending on the matrix.
Sample Preparation: QuEChERS Protocol for Food Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.
Caption: General workflow for the QuEChERS sample preparation method.
Detailed Protocol (AOAC 2007.01 Method):
-
Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add an appropriate amount of internal standard.
-
Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at >1500 rcf for 1 minute.
-
Transfer the supernatant to a dispersive SPE (dSPE) tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄) tailored to the sample matrix.
-
Shake for 30 seconds and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
For aqueous samples, solid-phase extraction (SPE) is a common and effective cleanup and concentration method.
Detailed Protocol:
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.
-
Load the water sample onto the conditioned cartridge.
-
Wash the cartridge with ultrapure water to remove interferences.
-
Elute the analytes with an organic solvent such as acetonitrile or methanol.
-
The eluate can be concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Conditions | Reference |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | |
| Mobile Phase A | 0.1% Formic acid in water | |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | |
| Flow Rate | 0.4 mL/min | |
| Injection Volume | 5 µL | |
| Column Temperature | 40°C | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MRM Transition | Precursor Ion (m/z) 207.1 -> Product Ion (m/z) 89.1 |
Quantitative Data and Performance Characteristics
The following tables summarize typical performance data for the analysis of this compound in various matrices.
Table 3: Method Performance in Water Samples
| Analyte | Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) |
| This compound | Surface Water | 0.05 | 0.1 | 93.5 - 106 | ≤ 20 |
| This compound | Ground Water | 0.05 | 0.1 | 103 - 107 | ≤ 20 |
| This compound | Drinking Water | 0.05 | 0.1 | 91 - 101 | ≤ 20 |
Table 4: Method Performance in Biological Matrices (Whole Blood)
| Analyte | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery at 0.25 µg/mL (%) | Recovery at 2.50 µg/mL (%) |
| This compound | 0.10 - 5.0 | 0.020 | 0.10 | 92.1 | 96.4 |
Safety and Handling
This compound is highly toxic and should be handled with extreme care in a laboratory setting. Always refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety information.
-
Hazard Classifications: Acute Toxicity 1 (Oral), Aquatic Acute 1.
-
Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are mandatory.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Ordering Information
This compound analytical standards can be purchased from the following suppliers. Please refer to their websites for current pricing and availability.
-
LGC Standards
-
Sigma-Aldrich (Merck)
-
CRM LABSTANDARD
-
HPC Standards
-
Analytical Standard Solutions (A2S)
For research use only. Not for use in diagnostic procedures. It is the responsibility of the user to verify the suitability of this information for their specific application.
References
High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Aldicarb Sulfoxide
Application Note and Protocol for Researchers and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of aldicarb sulfoxide in liquid samples using High-Performance Liquid Chromatography (HPLC) with UV detection. Aldicarb, a carbamate pesticide, and its primary toxic metabolites, this compound and aldicarb sulfone, are of significant interest in environmental monitoring and toxicology.[1] This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable and validated method for the determination of these compounds.
Analytical Principle
The method is based on reversed-phase HPLC, where the separation of aldicarb and its metabolites is achieved on a C18 stationary phase.[2][3] A gradient elution using a mobile phase consisting of water and acetonitrile allows for the effective separation of the analytes.[2][3] Detection and quantification are performed using a UV detector at a wavelength of 210 nm. For enhanced accuracy, an internal standard such as methomyl can be utilized.
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.
Reagents and Materials
-
This compound analytical standard (purity ≥99%)
-
Aldicarb analytical standard (purity ≥99%)
-
Aldicarb sulfone analytical standard (purity ≥99%)
-
Methomyl (internal standard, purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Ultrapure water (Milli-Q® or equivalent)
-
Volumetric flasks (5 mL)
-
Syringe filters (0.2 µm pore size)
Instrumentation
-
HPLC system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Preparation of Standard Solutions
Prepare stock solutions of aldicarb, this compound, and aldicarb sulfone at a concentration of 20 mg L-1 each in ultrapure water. A stock solution of the internal standard, methomyl, should be prepared at a concentration of 115.2 mg L-1 in water. Working standard solutions are prepared by appropriate dilution of the stock solutions in ultrapure water to construct calibration curves.
Sample Preparation
For aqueous samples, add a known volume of the internal standard solution to a specific volume of the sample in a volumetric flask and dilute with ultrapure water. Prior to injection, filter the sample through a 0.2 µm syringe filter to remove any particulate matter.
HPLC Operating Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Linear gradient of water and acetonitrile |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
| Total Analysis Time | 22 minutes |
Data Presentation
The following tables summarize the quantitative performance of the HPLC method for the analysis of aldicarb and its metabolites.
Table 1: Linearity of the Method
| Analyte | Linearity Range (mg L⁻¹) | Correlation Coefficient (r²) |
| Aldicarb | 0.49 - 15.0 | > 0.9985 |
| This compound | 0.1 - 5.0 | > 0.9974 |
| Aldicarb Sulfone | 0.1 - 5.0 | > 0.9987 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD in Water (mg L⁻¹) | LOQ in Water (mg L⁻¹) | LOD in Synthetic Medium (mg L⁻¹) | LOQ in Synthetic Medium (mg L⁻¹) |
| Aldicarb | 0.391 | - | 0.440 | - |
| This compound | 0.069 | - | 0.192 | - |
| Aldicarb Sulfone | 0.033 | - | 0.068 | - |
Visualized Workflow and Pathways
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Metabolic pathway of Aldicarb.
Conclusion
The described HPLC method provides a reliable and validated approach for the quantitative determination of this compound in liquid samples. The method is shown to be linear, with low limits of detection, making it suitable for a range of research and monitoring applications. The provided protocol and performance data should enable successful implementation in a laboratory setting.
References
Application Note: Ultrasensitive Determination of Aldicarb Sulfoxide in Water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note describes a robust and highly sensitive method for the quantitative analysis of aldicarb sulfoxide in various water matrices, including drinking water, surface water, and groundwater. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The procedure demonstrates excellent sensitivity, with a limit of quantitation (LOQ) of 0.1 µg/L and a limit of detection (LOD) of 0.05 µg/L.[1] This method is suitable for regulatory monitoring and environmental risk assessment.
Introduction
Aldicarb is a carbamate pesticide that is effective against a wide range of insects, mites, and nematodes. However, its high acute toxicity and potential for groundwater contamination have led to strict regulatory limits on its presence in water sources. Aldicarb rapidly metabolizes to two primary toxic compounds, this compound and aldicarb sulfone. Therefore, monitoring for all three compounds is crucial for ensuring water safety. This application note focuses on a validated LC-MS/MS method for the reliable detection and quantification of this compound in water.
Experimental
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method was employed to concentrate the analyte and remove potential matrix interferences.
-
Sample Filtration: Water samples are first filtered through a 0.7-µm glass fiber filter.[2]
-
Cartridge Conditioning: An HLB SPE cartridge is conditioned sequentially with methanol and deionized water.
-
Sample Loading: A 1 L water sample is passed through the conditioned SPE cartridge at a flow rate of 20 mL/min.[2]
-
Cartridge Washing: The cartridge is washed to remove any unretained impurities.
-
Elution: this compound is eluted from the cartridge with methanol.[2]
-
Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable volume of the initial mobile phase.
LC-MS/MS Analysis
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: Waters ACQUITY UPLC BEH C18[3]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mmol/L ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 207 | 89 | 132 |
Table 1: MRM transitions for the detection of this compound.
Results and Discussion
Linearity
The method demonstrated excellent linearity over a concentration range of 0.5 to 200 µg/L, with a correlation coefficient (r²) greater than 0.999.
Sensitivity
The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 0.0008 µg/L and 0.1 µg/L, respectively, showcasing the high sensitivity of this method.
Recovery and Precision
The analytical method was validated by spiking known concentrations of this compound into different water matrices. The average recoveries ranged from 93.5% to 107%, with relative standard deviations (RSD) below 20%, indicating good accuracy and precision of the method.
| Matrix | Spiked Level (µg/L) | Average Recovery (%) | RSD (%) |
| Drinking Water | 0.1 | 103-107 | ≤20 |
| Surface Water | 0.1 | 93.5-106 | ≤20 |
| Groundwater | 0.1 | 103-107 | ≤20 |
Table 2: Recovery and precision data for this compound in various water matrices.
Conclusion
The developed SPE-LC-MS/MS method provides a reliable, sensitive, and accurate means for the determination of this compound in water samples. The method is suitable for routine monitoring to ensure compliance with regulatory limits and to safeguard public health.
Protocol: LC-MS/MS Detection of this compound in Water
This protocol details the step-by-step procedure for the quantification of this compound in water samples using solid-phase extraction and LC-MS/MS.
Materials and Reagents
-
This compound analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
HLB SPE cartridges
-
Glass fiber filters (0.7 µm)
Standard Solution Preparation
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution in the initial mobile phase to construct a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 200 µg/L).
Sample Preparation (SPE)
-
Filtration: Filter the water sample (1 L) through a 0.7 µm glass fiber filter to remove any particulate matter.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the HLB SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the 1 L filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the trapped analytes with 5 mL of methanol into a collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid and 5mM ammonium acetate). Vortex to ensure complete dissolution.
LC-MS/MS Analysis
-
Instrument Setup:
-
LC System: Set up the LC with the specified column and mobile phases.
-
Mass Spectrometer: Calibrate and tune the mass spectrometer according to the manufacturer's instructions. Set the ionization source to positive electrospray mode.
-
-
Method Parameters:
-
LC Gradient:
Time (min) %A %B 0.0 95 5 1.0 95 5 8.0 5 95 10.0 5 95 10.1 95 5 | 12.0 | 95 | 5 |
-
MS/MS Method: Create an acquisition method using the MRM transitions specified in Table 1. Optimize collision energies for this compound.
-
-
Sequence: Set up a sequence in the instrument software including blanks, calibration standards, and samples.
-
Data Analysis: Process the acquired data using the instrument's software. Generate a calibration curve from the standard solutions and quantify the concentration of this compound in the samples.
Experimental Workflow
Caption: Workflow for the LC-MS/MS detection of this compound in water.
References
Gas chromatography method for Aldicarb sulfoxide
An Application Note for the Gas Chromatographic Analysis of Aldicarb Sulfoxide
Introduction
Aldicarb, a potent carbamate insecticide, and its primary toxic metabolites, this compound and aldicarb sulfone, pose significant environmental and health concerns. The analysis of these compounds is crucial for environmental monitoring, food safety, and toxicological studies. Gas chromatography (GC) offers a powerful analytical tool for this purpose; however, the thermal instability of aldicarb and its metabolites, particularly the highly polar and labile this compound, presents a significant challenge.[1] Direct GC analysis often leads to on-column degradation, yielding inaccurate quantification.[1][2]
This application note details two primary gas chromatographic methods for the determination of this compound: an indirect method involving oxidation to the more stable aldicarb sulfone and a direct analysis method under optimized, mild conditions. It also discusses derivatization as a potential strategy to enhance analytical performance. These protocols are designed for researchers and scientists in environmental science and drug development.
Challenges in GC Analysis of this compound
The primary obstacle in the GC analysis of this compound is its thermal lability. When subjected to the high temperatures of the GC injection port and column, this compound readily degrades, primarily to its corresponding nitrile.[2] Aldicarb itself can also undergo on-column dehydration.[2] This degradation leads to poor peak shape, low sensitivity, and inaccurate quantification. Consequently, analytical strategies must be designed to either mitigate this thermal degradation or to convert the analyte into a more stable form prior to analysis.
Method 1: Indirect Analysis via Oxidation to Aldicarb Sulfone
A common and robust approach to quantify aldicarb and this compound is to oxidize them to the more thermally stable aldicarb sulfone. This method determines the total toxic residue (aldicarb + this compound) by measuring a single, stable analyte.
Experimental Protocol
1. Sample Extraction:
-
For Soil or Foodstuff Samples: Extract the sample using a mixture of acetone and dichloromethane or methanol. A common procedure involves homogenizing the sample with the solvent, followed by filtration or centrifugation to separate the extract.
-
For Water Samples: Perform a liquid-liquid extraction with a solvent such as chloroform or dichloromethane. Alternatively, use solid-phase extraction (SPE) with a column containing activated charcoal and Florisil for sample concentration and cleanup.
2. Oxidation Step:
-
Evaporate the solvent from the cleaned-up extract to dryness.
-
Dissolve the residue in a buffered solution of potassium permanganate (KMnO₄) or peracetic acid to oxidize both aldicarb and this compound to aldicarb sulfone.
-
After the reaction is complete, extract the aldicarb sulfone from the aqueous solution using dichloromethane.
-
Evaporate the dichloromethane extract to dryness and reconstitute the residue in a suitable solvent (e.g., acetone) for GC analysis.
3. GC Conditions:
-
Column: Pyrex column (e.g., 1.8m x 4mm ID) packed with 5% OV-225 on Chromosorb W-HP, 150-180 mesh.
-
Carrier Gas: Nitrogen at a flow rate of 60 ml/min.
-
Temperatures:
-
Oven: 175 °C (isothermal).
-
Injector: 200 °C
-
Detector: 250 °C
-
-
Detector: Flame Photometric Detector (FPD) in sulfur mode.
Method 2: Direct Analysis with Minimized Degradation
While challenging, direct GC analysis of this compound is possible under carefully controlled, mild conditions that minimize on-column thermal degradation. This approach allows for the specific quantification of this compound.
Experimental Protocol
1. Sample Preparation:
-
Follow a similar extraction and cleanup procedure as in Method 1 to isolate the analytes from the sample matrix. A simplified cleanup using Nuchar-Attaclay columns has been shown to be effective for some matrices.
2. GC-MS Conditions:
-
Column: A low-polarity capillary column, such as one with a 2% OV-17 (phenyl-methyl silicone polymer) liquid phase, is recommended to reduce analyte interaction and degradation.
-
Injection: Use a splitless injection technique to enhance sensitivity for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperatures:
-
Injector: Maintain a low injection temperature (e.g., 180-200 °C) to minimize thermal stress.
-
Oven Program: Start at a low initial temperature (e.g., 60-80 °C) and use a slow ramp rate to elute the analytes before degradation temperatures are reached.
-
-
Detector: A thermionic-specific detector (TSD), also known as a nitrogen-phosphorus detector (NPD), or a mass spectrometer (MS) can be used. MS detection in chemical ionization (CI) mode can provide softer ionization and help confirm the identity of the degradation products.
Advanced Strategy: Derivatization
Derivatization is a chemical modification process that can significantly improve the GC analysis of problematic compounds. By converting polar functional groups into less polar, more volatile, and more thermally stable derivatives, this technique can overcome the limitations of analyzing this compound directly.
One reported approach for carbamates involves derivatization with heptafluorobutyric anhydride (HFBA) in supercritical carbon dioxide, followed by GC-MS analysis. While this was demonstrated for aldicarb, the principle can be extended to this compound. The derivatization targets the N-H group of the carbamate moiety, making the molecule more stable for GC analysis. This approach simplifies sample preparation by combining extraction and derivatization and eliminates the need for organic solvents in the derivatization step. Further method development is required to optimize this for this compound specifically.
Data Presentation
The following tables summarize quantitative data reported in the literature for the analysis of aldicarb and its metabolites.
Table 1: Recovery and Detection Limits via Indirect Oxidation Method
| Analyte | Matrix | Recovery (%) | Detection Limit | Reference |
| Aldicarb | Spiked Urine | 90.9% | 0.0024 mg/L (as total sulfone) | |
| This compound | Spiked Urine | 86.6% | 0.0024 mg/L (as total sulfone) | |
| Aldicarb Sulfone | Spiked Urine | 92.6% | 0.0024 mg/L (as total sulfone) | |
| Aldicarb | Foodstuffs | 76-125% | 0.01-0.03 mg/kg |
Table 2: Detection Limits via Direct Capillary GC Method
| Analyte | Matrix | Detection Limit (1 µL injection) | Reference |
| Aldicarb | Chrysanthemum Leaves | 0.01 µg/mL | |
| This compound | Chrysanthemum Leaves | 0.06 µg/mL | |
| Aldicarb Sulfone | Chrysanthemum Leaves | 0.01 µg/mL |
Workflow Diagram
Caption: Workflow for GC analysis of this compound.
Conclusion
The gas chromatographic analysis of this compound requires careful consideration of its thermal instability. The indirect method, involving oxidation to aldicarb sulfone, offers a reliable and robust quantification of total toxic residues. For specific quantification of the sulfoxide, direct GC analysis is feasible but necessitates mild chromatographic conditions and careful optimization to minimize on-column degradation. Advanced techniques such as derivatization present a promising avenue for future method development to further enhance the stability and detectability of this challenging analyte. The choice of method will depend on the specific analytical goals, available instrumentation, and the sample matrix being investigated.
References
Application Notes and Protocols for Aldicarb Sulfoxide Extraction from Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldicarb, a carbamate pesticide, is metabolized in the soil to form two primary toxic metabolites: aldicarb sulfoxide and aldicarb sulfone. Due to their potential for groundwater contamination and high toxicity, the accurate and efficient extraction of these compounds from complex soil matrices is crucial for environmental monitoring and risk assessment.[1][2] this compound is of particular interest due to its high potency as a cholinesterase inhibitor.[3]
This document provides detailed application notes and protocols for two widely used and effective methods for the extraction of this compound from soil samples: the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE). These protocols are intended to provide a robust starting point for method development and validation in a research setting.
Data Presentation: Quantitative Recovery of this compound
The selection of an extraction method is often guided by its efficiency, which is typically evaluated by recovery studies in spiked samples. The following table summarizes the recovery of this compound from various soil types using the QuEChERS and SPE methodologies, as reported in the literature.
| Extraction Method | Soil Type | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS | Sandy Loam | 10.0 | 74.1 | 2.89 | [4] |
| Sandy Loam | 100.0 | 77.5 | 7.68 | [4] | |
| Clay Loam | 50.0 | 85.3 | 2.8 | ||
| Sandy Clay | 50.0 | 78.1 | 1.0 | ||
| Clay | 50.0 | 77.9 | 2.6 | ||
| Loamy Sand | 50.0 | 75.5 | 1.7 | ||
| SPE | General Soil | Not Specified | 80 - 95 | Not Specified |
Note: Recovery can be influenced by soil composition, organic matter content, and pH. Method optimization for specific soil types is recommended.
Experimental Protocols
Protocol 1: Modified QuEChERS Method
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for high-throughput analysis. This protocol is a modification of the original QuEChERS method, optimized for soil matrices.
Materials:
-
Homogenized soil sample
-
50 mL centrifuge tubes
-
Deionized water
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
If the soil is dry, add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 relative centrifugal force (rcf) for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract, ready for analysis by LC-MS/MS.
-
Protocol 2: Solid-Phase Extraction (SPE) Method
SPE is a powerful technique for the selective extraction and concentration of analytes from a complex sample matrix. This protocol outlines a general procedure for the extraction of this compound from soil using SPE.
Materials:
-
Homogenized soil sample
-
Graphite carbon or other suitable SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Extraction solvent (e.g., water or a mild organic solvent)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Initial Soil Extraction:
-
Develop an initial extraction method to transfer aldicarb and its metabolites from the soil into an aqueous solution. Water is often a suitable extractant.
-
This may involve shaking a known mass of soil with a specific volume of water, followed by centrifugation or filtration to separate the aqueous extract.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by deionized water through the cartridge.
-
-
Sample Loading:
-
Load the aqueous soil extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
-
Elution:
-
Elute the retained this compound from the cartridge with a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
-
Concentration and Reconstitution:
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the QuEChERS and SPE methods.
Caption: QuEChERS workflow for this compound extraction from soil.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
Solid-Phase Extraction for Enhanced Cleanup of Aldicarb Sulfoxide in Complex Matrices
Application Note & Protocol
Introduction
Aldicarb, a carbamate pesticide, and its primary toxic metabolites, aldicarb sulfoxide and aldicarb sulfone, are compounds of significant concern for food safety and environmental monitoring.[1] The accurate quantification of these analytes is crucial, and effective sample cleanup is a critical prerequisite to minimize matrix interference and ensure reliable results. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the cleanup of this compound from diverse and complex sample matrices, offering advantages over traditional liquid-liquid extraction methods by reducing solvent consumption and improving sample throughput.[2] This application note provides a detailed protocol for the solid-phase extraction of this compound and summarizes the quantitative performance of various SPE methods.
Data Summary
The selection of an appropriate SPE sorbent and protocol is critical for achieving high recovery and reproducibility. The following table summarizes the quantitative data from various studies on the solid-phase extraction of this compound from different matrices.
| Matrix | SPE Sorbent | Spiking Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Water | HLB Cartridge | 0.5 - 200 µg/L | 94.5 - 105 | 2.7 - 6.5[3] |
| Water | Graphite Carbon | 1 - 40 µg/L | > 90 | 3 - 9[2] |
| Surface, Ground, Drinking Water | Not Specified | 0.1 µg/L (LOQ) | 93.5 - 107 | ≤ 20[4] |
| Fruits and Vegetables | Not Specified | Not Specified | 70 - 120 | Not Specified |
| Cabbage | Not Specified | 0.005 - 0.2 mg/L | 78.9 - 108.5 | 2.03 - 8.91 |
| Citrus | Diatomaceous Earth Column | 0.5 µg/g | 41.6 | 10.6 |
| Bok Choy | Diatomaceous Earth Column | 0.5 µg/g | 47.4 | 12.7 |
Experimental Protocols
This section details a generalized yet comprehensive protocol for the solid-phase extraction of this compound from a liquid sample matrix (e.g., water sample or a sample extract from a solid matrix).
Materials and Reagents
-
SPE Cartridges (e.g., Oasis HLB, 60 mg)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
LC-MS Grade Water
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE Vacuum Manifold
Sample Preparation
For solid samples such as fruits, vegetables, or soil, a preliminary extraction is required to bring the analytes into a liquid phase. A common method involves homogenization of the sample followed by extraction with a suitable solvent like acetonitrile. For aqueous samples, filtration through a 0.45 µm filter is recommended to remove particulate matter.
Solid-Phase Extraction Protocol
A standard SPE procedure involves four main steps: conditioning, sample loading, washing, and elution.
-
Cartridge Conditioning:
-
Sequentially pass 5 mL of methanol through the SPE cartridge.
-
Follow with 5 mL of LC-MS grade water to equilibrate the sorbent. It is crucial not to let the cartridge dry out at this stage.
-
-
Sample Loading:
-
Load the pre-treated sample extract onto the conditioned SPE cartridge at a controlled flow rate of approximately 5 mL/min. This allows for efficient retention of this compound on the sorbent.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove hydrophilic interferences and any unretained impurities.
-
-
Elution:
-
Elute the retained this compound from the cartridge using 5 mL of acetonitrile or methanol into a collection tube.
-
Post-Elution Processing
The collected eluate is typically concentrated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in a suitable volume (e.g., 1 mL) of the initial mobile phase for subsequent analysis by techniques such as LC-MS/MS.
Experimental Workflow
The following diagram illustrates the logical workflow for the solid-phase extraction of this compound.
Signaling Pathway Diagram
While signaling pathways are not directly relevant to the analytical chemistry technique of solid-phase extraction, a diagram illustrating the metabolic pathway of aldicarb to this compound and its subsequent metabolite can provide context for researchers.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase Extraction of Aldicarb and its Metabolites from Water and Soil | Semantic Scholar [semanticscholar.org]
- 3. Determination of Aldicarb, this compound, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]
- 4. epa.gov [epa.gov]
Application Notes and Protocols: Aldicarb Sulfoxide Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldicarb sulfoxide is a major metabolite of the potent carbamate insecticide, aldicarb.[1][2] Due to its high acute toxicity and potential for groundwater contamination, accurate and reliable detection and quantification are crucial for environmental monitoring, food safety, and toxicological research.[1][3] This document provides detailed information on this compound Certified Reference Material (CRM), including its properties, analytical protocols, and toxicological profile. This CRM serves as a high-quality standard for calibration and quality control in analytical methodologies.
Properties of this compound Certified Reference Material
Certified Reference Materials (CRMs) are essential for ensuring the accuracy and traceability of analytical measurements. The properties of this compound CRM are summarized below.
| Property | Value | Reference |
| Chemical Name | [(2-methyl-2-methylsulfinylpropylidene)amino] N-methylcarbamate | |
| CAS Number | 1646-87-3 | |
| Molecular Formula | C₇H₁₄N₂O₃S | |
| Molecular Weight | 206.26 g/mol | |
| Format | Neat (unless otherwise specified) | |
| Storage Temperature | 2-8°C or -20°C (refer to supplier) | |
| Purity | High purity, certified with uncertainty | |
| Hazard Codes | H300 (Fatal if swallowed), H400 (Very toxic to aquatic life) |
Analytical Methods and Protocols
Accurate determination of this compound in various matrices is critical. The following protocols are based on established analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of this compound.
Protocol for Analysis of this compound in Water Samples by HPLC-UV
This protocol is adapted from a method for determining aldicarb and its residues in liquid samples.
1. Sample Preparation:
-
Filter water samples through a 0.2 µm pore-size filter before injection.
-
For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.
2. HPLC-UV Conditions:
-
Column: Agilent Zorbax ODS C-18 (5 µm, 25 cm x 4.6 mm) or equivalent.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Consult the specific method for the exact gradient program.
-
-
Flow Rate: 1.2 mL/min.
-
Oven Temperature: 40°C.
-
UV Detector Wavelength: 210 nm.
-
Internal Standard: Methomyl can be used as an internal standard.
3. Calibration:
-
Prepare a series of calibration standards by diluting the this compound CRM in ultra-purified water or a suitable solvent.
-
The linear range can be from 0.1 to 5.0 mg/L.
4. Quality Control:
-
Analyze a blank sample, a fortified blank (spike), and a duplicate sample for every batch of samples.
-
The recovery for the fortified blank should be within 70-120%.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the determination of this compound at trace levels.
Protocol for Analysis of this compound in Fruits and Vegetables by LC-MS/MS
This protocol is based on methods for analyzing pesticide residues in food matrices.
1. Sample Preparation (QuEChERS Method):
-
Homogenize a representative sample of the fruit or vegetable.
-
Extract a subsample with acetonitrile.
-
Add anhydrous magnesium sulfate and sodium chloride for partitioning.
-
Centrifuge and take an aliquot of the acetonitrile layer.
-
Perform a dispersive solid-phase extraction (d-SPE) cleanup using PSA (primary secondary amine) and anhydrous magnesium sulfate.
-
Filter the final extract before LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: A suitable C18 column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Monitor for specific precursor and product ion transitions for this compound.
-
3. Calibration:
-
Prepare matrix-matched calibration standards to compensate for matrix effects.
-
Spike blank matrix extract with known concentrations of the this compound CRM.
4. Quality Control:
-
Analyze procedural blanks, matrix spikes, and duplicate samples.
-
The limit of quantification (LOQ) can be as low as 10 µg/kg.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of this compound, though it can be more challenging due to the thermal lability of the compound.
Protocol for Analysis of this compound in Water Samples by GC-MS
This protocol is based on a direct GC/MS determination method.
1. Sample Preparation:
-
Liquid-liquid extraction or solid-phase extraction may be required to transfer the analyte from the aqueous sample to an organic solvent.
2. GC-MS Conditions:
-
GC Column: A low-bleed phenyl-methyl silicone column (e.g., 2% OV-17) is recommended to minimize degradation.
-
Injection: Use a gentle injection technique to minimize thermal degradation in the inlet.
-
Ionization Mode: Chemical Ionization (CI) can provide softer ionization and reduce fragmentation.
-
MS Detection: Monitor for characteristic ions of this compound or its degradation products.
3. Calibration and Quality Control:
-
Similar to the HPLC and LC-MS/MS methods, use a certified reference material for calibration and implement a robust quality control program.
Toxicological Information and Signaling Pathway
The primary mechanism of toxicity for aldicarb and its active metabolites, including this compound, is the inhibition of acetylcholinesterase (AChE).
Mechanism of Action: Acetylcholinesterase Inhibition
AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine at nerve synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. Carbamates like this compound act as reversible inhibitors of AChE.
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Toxicological Data Summary
| Endpoint | Value | Species | Reference |
| Acute Oral LD₅₀ | 490 µg/kg bw | Rat | |
| NOAEL (Subchronic) | < 6.3 µg/kg bw | Rat | |
| Primary Effect | Cholinesterase Inhibition | Mammals | |
| Metabolism | Aldicarb is oxidized to this compound and further to aldicarb sulfone. | Rats |
Experimental Workflows
Workflow for Water Analysis
Caption: General workflow for the analysis of this compound in water.
Workflow for Food Analysis (QuEChERS)
Caption: QuEChERS workflow for food sample analysis.
References
Application Note: Quantitation of Aldicarb Sulfoxide in Produce
Introduction
Aldicarb is a carbamate pesticide known for its high acute toxicity. Following application, it is rapidly metabolized in plants to toxic metabolites, primarily aldicarb sulfoxide and aldicarb sulfone.[1][2] Due to their potent acetylcholinesterase inhibiting activity, monitoring the levels of these residues in agricultural products is crucial for consumer safety and regulatory compliance.[2][3] This application note provides a detailed protocol for the quantitative analysis of this compound in various produce matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.[4] The described methodology, incorporating the widely adopted QuEChERS sample preparation technique, offers a robust and efficient workflow for researchers and analytical laboratories.
Principle
The method involves the extraction of this compound from homogenized produce samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This technique utilizes an acetonitrile-based extraction followed by a salting-out liquid-liquid partitioning and dispersive solid-phase extraction (dSPE) for cleanup. The final extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte. Isotope-labeled internal standards can be employed to compensate for matrix effects and ensure high accuracy.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid, Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate
-
Standards: this compound analytical standard, Aldicarb-d3 (or other suitable isotope-labeled internal standard)
-
QuEChERS extraction salts and dSPE tubes: Commercially available kits are recommended. dSPE tubes typically contain primary secondary amine (PSA) sorbent to remove organic acids and sugars, and C18 to remove non-polar interferences.
-
Produce Samples: Fruits and vegetables for analysis.
Experimental Protocols
Standard Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh and dissolve the this compound analytical standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock standard with methanol or an appropriate solvent mixture to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the isotope-labeled internal standard (e.g., Aldicarb-d3) in methanol. A working internal standard solution (e.g., 1 µg/mL) should be prepared for spiking samples.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative portion of the produce sample (e.g., 10-15 g) to a uniform consistency. For dry commodities, a wetting step with deionized water may be necessary before homogenization.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If using an internal standard, add a known amount (e.g., 100 µL of 1 µg/mL Aldicarb-d3).
-
Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE cleanup tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean vial.
-
The extract can be analyzed directly or diluted with an appropriate solvent (e.g., mobile phase) before injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Monitor the precursor and product ion transitions for this compound in MRM mode. A common transition for this compound is m/z 207.1 -> 89.1.
Data Presentation
The following table summarizes the quantitative performance data for the analysis of this compound in various produce matrices as reported in the literature.
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Fruits and Vegetables | LC-APCI-MS | 0.2 - 1.3 ng | - | 31 - 71 | |
| Bok Choy, Grape | LC-MS/MS | - | - | 70 - 120 | |
| Water | HPLC-UV | 0.069 - 0.192 mg/L | - | - | |
| Cucumber | LC-MS/MS | - | 10 µg/kg | 70 - 120 | |
| Potatoes | HPLC | - | 0.01 mg/kg | ~52 - 57 |
Note: The performance characteristics can vary depending on the specific matrix, instrumentation, and laboratory conditions.
Experimental Workflow and Signaling Pathways
Below are diagrams illustrating the experimental workflow for the quantitation of this compound and the mechanism of its toxicity.
Caption: Experimental workflow for this compound quantitation.
Caption: Mechanism of this compound neurotoxicity.
Conclusion
The described LC-MS/MS method combined with QuEChERS sample preparation provides a reliable and efficient approach for the quantitation of this compound in a variety of produce samples. The method is sensitive enough to meet regulatory requirements and offers the high selectivity needed for complex food matrices. Proper validation of the method in the specific produce of interest is essential to ensure accurate and precise results.
References
Application Note: Post-Column Derivatization for the Sensitive Detection of Aldicarb Sulfoxide by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldicarb sulfoxide is a major metabolite of the potent carbamate insecticide Aldicarb. Due to its toxicity and potential for water contamination, sensitive and reliable analytical methods are crucial for its detection in environmental and biological samples. High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization and fluorescence detection is a widely accepted and robust method for the quantification of this compound and other N-methylcarbamates. This application note details the principles, protocols, and expected performance of this analytical technique, primarily based on methodologies similar to EPA Method 531.2.[1][2]
The core of this method lies in the post-column chemical modification of the analyte. After the separation of this compound from the sample matrix on a reversed-phase HPLC column, it undergoes online hydrolysis to produce methylamine. This is immediately followed by a reaction with o-phthalaldehyde (OPA) and a thiol-containing reagent, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative. This derivatization step significantly enhances the sensitivity of detection, allowing for quantification at trace levels.[3][4]
Quantitative Performance
The following table summarizes the typical quantitative performance parameters for the analysis of this compound and related compounds using HPLC with post-column derivatization and fluorescence detection.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| This compound | 0.029 - 0.8 µg/L | 0.05 - 1.0 µg/L | 55 - 108% | 1.2 - 8% |
| Aldicarb | 0.026 - 1.3 µg/L | ~0.05 µg/L | 99 - 106% | 1.3% |
| Aldicarb Sulfone | 0.057 - 0.5 µg/L | ~0.05 µg/L | 99 - 106% | 2.6% |
Data compiled from various sources, including EPA methodologies and scientific literature.[3]
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using HPLC with post-column derivatization.
Reagents and Standards
-
Solvents: HPLC grade acetonitrile and methanol; Reagent water (18 MΩ-cm resistivity or better).
-
Standards: Analytical standards of Aldicarb, this compound, and Aldicarb sulfone.
-
Post-Column Reagents:
-
Hydrolysis Reagent: Sodium Hydroxide (NaOH) solution.
-
Derivatization Reagent: o-Phthalaldehyde (OPA) and 2-mercaptoethanol in a suitable buffer (e.g., borate buffer).
-
Sample Preparation
For aqueous samples such as drinking water, filtration through a 0.45 µm filter is typically sufficient. For more complex matrices, a solid-phase extraction (SPE) clean-up may be necessary.
HPLC-Post-Column Derivatization System
A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector is required. A post-column derivatization system is integrated after the analytical column. This system consists of a reagent pump, a reaction coil for hydrolysis, and a second reaction coil for the derivatization reaction.
Chromatographic Conditions
| Parameter | Value |
| Column | C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 20 - 250 µL |
Post-Column Reaction Conditions
| Parameter | Value |
| Hydrolysis Reagent | Sodium Hydroxide (NaOH) solution |
| Hydrolysis Temperature | 80 - 100 °C |
| Derivatization Reagent | OPA / 2-mercaptoethanol |
| Fluorescence Detection | Excitation: ~330-340 nm, Emission: ~445-465 nm |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the analysis of this compound using HPLC with post-column derivatization.
Caption: Workflow for this compound Analysis.
Chemical Derivatization Pathway
This diagram illustrates the chemical reactions involved in the post-column derivatization of this compound.
References
- 1. epa.gov [epa.gov]
- 2. EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization | Environmental Sampling and Analytical Methods (ESAM) Program | US EPA [19january2021snapshot.epa.gov]
- 3. Aldicarb (EHC 121, 1991) [inchem.org]
- 4. jfda-online.com [jfda-online.com]
Application Notes and Protocols for the Analysis of Aldicarb Sulfoxide in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldicarb is a highly toxic carbamate insecticide that is rapidly metabolized in biological systems to aldicarb sulfoxide and subsequently to aldicarb sulfone.[1] Both of these metabolites are also of significant toxicological concern.[1] Therefore, the accurate and sensitive quantification of aldicarb and its metabolites in biological tissues is crucial for toxicological assessments, forensic investigations, and environmental monitoring.[1][2] This document provides detailed application notes and protocols for the analysis of this compound in biological tissues using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Aldicarb
In biological systems, aldicarb undergoes rapid oxidation to form this compound, which is then more slowly oxidized to aldicarb sulfone.[1] Understanding this metabolic pathway is essential for selecting the appropriate analytes for monitoring and for interpreting analytical results.
Quantitative Data Presentation
The selection of an appropriate analytical method is critical for achieving reliable and accurate results. The following tables summarize the key performance parameters of different analytical methods for the determination of aldicarb and its metabolites.
Table 1: Performance of LC-MS/MS Method for Aldicarb and its Metabolites in Biological Matrices
| Analyte | Matrix | LOQ (µg/L) | LOD (µg/L) | Recovery (%) | RSD (%) |
| Aldicarb | Water | 0.1 | 0.05 | 102-105 | ≤20 |
| This compound | Water | 0.1 | 0.05 | 103-107 | ≤20 |
| Aldicarb Sulfone | Water | 0.1 | 0.05 | 101-109 | ≤20 |
| Data sourced from EPA method validation for water samples, demonstrating typical LC-MS/MS performance. |
Table 2: HPLC-UV Method Performance in Liquid Samples
| Analyte | Matrix | Linearity Range (mg/L) | LOD (mg/L) |
| Aldicarb | Water & Synthetic Medium | 0.49 - 15.0 | 0.391 - 0.440 |
| This compound | Water & Synthetic Medium | 0.1 - 5.0 | 0.069 - 0.192 |
| Aldicarb Sulfone | Water & Synthetic Medium | 0.1 - 5.0 | 0.033 - 0.068 |
| Data from a validated HPLC-UV method. |
Table 3: Recovery Rates from Avian Excreta and Gastrointestinal Tissue
| Analyte | Matrix | Recovery (%) |
| Aldicarb | Excreta | 79 ± 5.4 |
| This compound | Excreta | 120 ± 7.7 |
| Aldicarb Sulfone | Excreta | 93 ± 6.2 |
| Aldicarb | GI Tissue | 70 ± 5.0 |
| This compound | GI Tissue | 80 ± 12.1 |
| Aldicarb Sulfone | GI Tissue | 85 ± 6.7 |
| Data from an HPLC method with post-column derivatization. |
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of this compound and related compounds from biological tissues.
Protocol 1: Solid-Liquid Extraction for Tissue Samples followed by LC-MS/MS Analysis
This protocol is suitable for solid or semi-solid matrices like liver, kidney, or muscle tissue.
Materials:
-
Homogenized tissue sample
-
Acetonitrile (ACN), HPLC grade
-
Internal standard solution (e.g., Aldicarb-d3 Sulfone)
-
Centrifuge tubes (15 mL or 50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Weigh approximately 1 g of the homogenized tissue sample into a centrifuge tube.
-
Add a known volume of the internal standard solution.
-
Add 5 mL of acetonitrile to the tube.
-
Vortex the mixture for 5 minutes to ensure efficient extraction.
-
Centrifuge the tube at 4,000 x g for 15 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction step (steps 3-5) with another 5 mL of acetonitrile to maximize recovery.
-
Combine the supernatants.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial for analysis.
Protocol 2: QuEChERS-based Extraction for Complex Biological Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that can be adapted for various biological tissues.
Materials:
-
Homogenized tissue sample (10 g)
-
Acetonitrile (10 mL)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)
-
Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with internal standard solution.
-
Add the QuEChERS extraction salts.
-
Immediately cap and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a d-SPE tube.
-
Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Conditions
The following are typical parameters for the analysis of aldicarb and its metabolites by LC-MS/MS. These should be optimized for the specific instrument being used.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each analyte and internal standard.
Table 4: Example MRM Transitions for Aldicarb and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 207 | 132 |
| Aldicarb Sulfone | 223 | 86 |
| Aldicarb | 191 | 116 |
| Aldicarb-d3 Sulfone (IS) | 226 | 89 |
| Note: Specific transitions should be optimized for the instrument in use. |
Conclusion
The methods described provide sensitive, specific, and reliable approaches for the quantification of this compound and related compounds in biological tissues. The choice between Solid-Liquid Extraction and QuEChERS will depend on the specific tissue matrix, desired throughput, and available resources. Proper method validation is essential to ensure the accuracy and precision of the data generated. The provided quantitative data and detailed protocols should enable researchers to successfully implement these methodologies in their laboratories for toxicological and forensic applications.
References
Troubleshooting & Optimization
Technical Support Center: Aldicarb Sulfoxide LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Aldicarb sulfoxide.
Frequently Asked Questions (FAQs)
1. What are matrix effects in LC-MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]
2. What causes matrix effects in the analysis of this compound?
Matrix effects in this compound analysis are primarily caused by endogenous components of the sample matrix that co-elute with the analyte from the LC column and interfere with the ionization process in the mass spectrometer's ion source. Common culprits include salts, lipids, proteins, and other small molecules present in complex samples like plasma, urine, food, and environmental extracts. These interfering compounds can compete with this compound for ionization, alter the physical properties of the ESI droplets, or lead to the formation of adducts.
3. How can I determine if my this compound analysis is affected by matrix effects?
The presence of matrix effects can be assessed using several methods:
-
Post-Extraction Spike Method: This is a quantitative approach where a known amount of analyte is added to a blank matrix extract that has already undergone the sample preparation process. The response is then compared to that of the analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of the analyte solution is introduced into the mobile phase after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering compounds elute.
4. What is an acceptable level of matrix effect?
Ideally, the matrix factor (MF), calculated as the peak area of the analyte in the post-extraction spiked sample divided by the peak area in the neat solution, should be between 0.8 and 1.2. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. For robust bioanalytical methods, the absolute matrix factor should ideally be between 0.75 and 1.25 and be independent of the analyte concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Signal/Ion Suppression for this compound | Co-eluting matrix components competing for ionization. | 1. Improve Sample Cleanup: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds. 2. Optimize Chromatography: Modify the LC gradient, change the column chemistry, or adjust the mobile phase to better separate this compound from matrix interferences. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS like Aldicarb-d3 co-elutes with the analyte and experiences similar matrix effects, providing accurate correction. 4. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. |
| Inconsistent Results/High Variability | Variable matrix effects between different samples or batches. | 1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. 2. Utilize a Robust Internal Standard: A suitable SIL-IS is the most effective way to correct for variability in matrix effects. |
| Signal Enhancement | Co-eluting compounds improving the ionization efficiency of this compound. | 1. Investigate the Source: Use the post-column infusion technique to identify the retention time of the enhancing compounds. 2. Adjust Chromatographic Conditions: Modify the LC method to separate the enhancing compounds from the analyte peak. 3. Employ a SIL-IS: An appropriate SIL-IS will also be enhanced, thus correcting the quantitative result. |
| Non-linear Calibration Curve | Matrix effects that are concentration-dependent. | 1. Evaluate Matrix Effects at Different Concentrations: Assess the matrix factor at low, medium, and high concentrations of this compound. 2. Use a SIL-IS: This is the most reliable method to correct for non-linear effects caused by the matrix. 3. Consider Standard Addition: This method can be used to quantify the analyte in the presence of matrix effects but is more labor-intensive. |
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for Aldicarb and its metabolites from various studies. This data can be used as a reference for expected performance under different analytical conditions.
| Analyte | Matrix | Sample Preparation | LC-MS/MS Method | Recovery (%) | Matrix Effect (%) | Reference |
| Aldicarb | Water | Direct Injection | LC-MS/MS | 100 - 106 | Not Reported | |
| Aldicarb Sulfone | Water | Direct Injection | LC-MS/MS | 93.4 - 106 | Not Reported | |
| This compound | Water | Direct Injection | LC-MS/MS | 93.5 - 106 | Not Reported | |
| Aldicarb & Metabolites | Ginger | QuEChERS | UPLC-MS/MS | 81.5 - 115 | Not Reported | |
| Aldicarb | Ginger | QuEChERS | UPLC-MS/MS | 71.4 - 89.8 | Not Reported | |
| Aldicarb & Metabolites | Infant Food | Not Specified | LC-MS/MS | ~100 | Not Reported | |
| Various Pesticides | Mandarin Orange | QuEChERS | LC-MS/MS | 70 - 120 | -20 to 20 (for 94.8% of pesticides) | |
| Various Pesticides | Grapefruit | QuEChERS | LC-MS/MS | 70 - 120 | -20 to 20 (for 85.4% of pesticides) |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
This protocol provides a detailed methodology to quantitatively assess matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition or a suitable neat solvent.
-
Set B (Pre-extraction Spike): Spike a blank matrix sample with a known concentration of this compound before the extraction procedure.
-
Set C (Post-extraction Spike): Extract a blank matrix sample. Spike the final, clean extract with the same known concentration of this compound as in Set B.
-
-
Analyze all three sets of samples using the developed LC-MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
-
Interpretation:
-
An ME value significantly different from 100% indicates the presence of matrix effects (ME < 100% for suppression, ME > 100% for enhancement).
-
The RE value indicates the efficiency of the extraction process.
-
Protocol 2: Mitigation of Matrix Effects using a Stable Isotope-Labeled Internal Standard (SIL-IS)
This protocol outlines the use of a SIL-IS to compensate for matrix effects.
-
Select an appropriate SIL-IS: For this compound analysis, a deuterated analog such as Aldicarb-d3 is a suitable choice.
-
Spike the SIL-IS: Add a known and constant concentration of the SIL-IS to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
Prepare Calibration Curve: Prepare a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Quantify Samples: Determine the concentration of this compound in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.
-
Rationale: The SIL-IS has nearly identical chemical and physical properties to the analyte. It will therefore co-elute and experience the same degree of ion suppression or enhancement, providing a reliable correction for matrix effects.
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting workflow for matrix effects.
References
Technical Support Center: Aldicarb Sulfoxide Analysis by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of Aldicarb sulfoxide in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound in reversed-phase HPLC?
A1: Poor peak shape for this compound is often attributed to several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar sulfoxide group of the analyte, leading to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanols. At a mid-range pH, these silanols can be deprotonated and interact with the analyte.[4]
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Metal Chelation: this compound may chelate with trace metal ions present in the HPLC system (e.g., in the stationary phase, frits, or tubing), which can cause peak distortion.
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Column Overload: Injecting too much sample can lead to peak fronting.
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Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting and splitting.
Q2: Which type of HPLC column is recommended for the analysis of this compound?
A2: C18 columns are most commonly used for the analysis of Aldicarb and its metabolites, including this compound. Modern, high-purity silica columns with end-capping are recommended to minimize interactions with residual silanols. For methods requiring highly aqueous mobile phases, an aqueous C18 (AQ-C18) column can prevent phase collapse.
Q3: What mobile phase composition is typically used for this compound analysis?
A3: A mixture of water and an organic solvent like acetonitrile or methanol is the standard mobile phase for this compound analysis. Gradient elution is often employed to separate Aldicarb and its metabolites effectively. The addition of modifiers such as formic acid or ammonium acetate can help to improve peak shape.
Q4: Can mobile phase additives improve the peak shape of this compound?
A4: Yes, mobile phase additives can significantly improve peak shape.
-
Acidic Modifiers: Adding a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase can suppress the ionization of residual silanol groups, thereby reducing peak tailing.
-
Buffers: Using a buffer system, such as ammonium formate or ammonium acetate, can help maintain a consistent and optimal pH throughout the analysis, leading to more symmetrical peaks.
-
Competing Bases: In some cases, a small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase to block the active silanol sites, although this is less common with modern columns.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The peak for this compound has an asymmetrical shape with a trailing edge.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interaction with Residual Silanols | 1. Lower the mobile phase pH to ~3 by adding 0.1% formic acid. 2. Use a modern, end-capped C18 column or a column with a polar-embedded phase. | Symmetrical peak shape as silanol interactions are minimized. |
| Sub-optimal Mobile Phase Composition | 1. Increase the buffer concentration (e.g., from 5 mM to 20 mM ammonium formate) to ensure consistent pH. 2. Optimize the organic solvent percentage. | Improved peak symmetry due to better pH control and optimized retention. |
| Metal Chelation | Add a chelating agent like 5mM EDTA to the mobile phase (note: not suitable for MS detection). | Sharper peaks if metal chelation was the cause of tailing. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the guard column or the analytical column. | Restoration of symmetrical peak shape if contaminants were the issue. |
Issue 2: Peak Fronting
Symptom: The peak for this compound has an asymmetrical shape with a leading edge.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | 1. Reduce the injection volume. 2. Dilute the sample. | Symmetrical peak shape as the column's sample capacity is no longer exceeded. |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. | Improved peak shape as the sample solvent no longer disrupts the chromatography at the column inlet. |
| Column Collapse | This is a catastrophic failure, often due to operating outside the column's recommended pH or pressure limits. Replace the column and ensure the method operates within the column's specifications. | A new column should provide a symmetrical peak. |
Experimental Protocols
Protocol 1: Improving Peak Shape by Adjusting Mobile Phase pH
This protocol describes how to assess and improve the peak shape of this compound by modifying the mobile phase pH.
1. Initial Conditions (Baseline):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Sample: 10 µg/mL this compound in 50:50 water:acetonitrile
-
Detection: UV at 220 nm
2. Procedure:
-
Equilibrate the column with the initial mobile phase for at least 15 minutes.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the peak asymmetry factor.
-
Prepare a new mobile phase A by adding 0.1% formic acid to the water.
-
Repeat steps 1-3 with the acidified mobile phase.
3. Expected Results:
| Mobile Phase Condition | Expected Peak Asymmetry Factor |
| Water/Acetonitrile | > 1.5 (Tailing) |
| 0.1% Formic Acid in Water/Acetonitrile | 1.0 - 1.2 (Symmetrical) |
Note: These are illustrative values. Actual results may vary depending on the specific column and HPLC system.
Protocol 2: HPLC Method for Aldicarb and its Metabolites with Improved Peak Shape
This protocol is based on a published method that demonstrates good separation and peak shape for Aldicarb, this compound, and Aldicarb sulfone.
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% formic acid and 5 mmol/L ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Detection: MS/MS (or UV at 220 nm)
Visualizations
Caption: Troubleshooting workflow for improving this compound peak shape.
References
- 1. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
Technical Support Center: Aldicarb and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aldicarb and its primary degradation products, aldicarb sulfoxide and aldicarb sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of aldicarb?
Aldicarb, a carbamate insecticide, undergoes oxidation in environmental and biological systems to form two principal toxic metabolites: this compound and aldicarb sulfone.[1][2][3] The initial oxidation to this compound is relatively rapid, while the subsequent oxidation to aldicarb sulfone occurs more slowly.[4][5]
Q2: What are the key factors influencing the degradation of this compound during sample storage?
The stability of this compound in stored samples is primarily affected by temperature, pH, and microbial activity.
-
Temperature: Higher temperatures generally accelerate the degradation of aldicarb and its metabolites. For optimal stability, samples should be stored at low temperatures, ideally at -80°C.
-
pH: Aldicarb and its metabolites are more stable in acidic to neutral conditions (pH < 7.5). Under alkaline conditions (pH > 8), hydrolysis rates increase significantly.
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Microbial Activity: Microorganisms in soil and water can contribute to the degradation of aldicarb and its metabolites. In sterile samples or at low temperatures that inhibit microbial growth, degradation is slower.
Q3: What are the recommended storage conditions for samples containing this compound?
To minimize degradation, samples should be stored under the following conditions:
-
Temperature: Freeze samples at -20°C or, for long-term storage, at -80°C.
-
pH: If possible, acidify aqueous samples to a pH below 4.
-
Light: Store samples in the dark to prevent potential photodegradation, although chemical and microbial degradation are the primary concerns.
-
Preservatives: For urine samples, boric acid can be used as a preservative. For water samples, acidification is a common preservation method.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in stored samples.
| Possible Cause | Troubleshooting Step |
| Improper storage temperature | Verify that storage units are maintaining the target temperature (-20°C or -80°C). Use a calibrated thermometer to check. |
| High pH of the sample matrix | Measure the pH of the samples. If alkaline, consider if acidification is appropriate for your analytical method and sample type. Note that aldicarb and its metabolites are unstable in alkaline conditions. |
| Microbial contamination | If samples are not sterile (e.g., soil, non-filtered water), microbial degradation can occur, especially at temperatures above freezing. Analyze samples as quickly as possible after collection. |
| Repeated freeze-thaw cycles | Minimize the number of times samples are thawed and refrozen. Aliquot samples upon receipt if multiple analyses are planned. |
Issue 2: Inconsistent analytical results for aldicarb and its metabolites.
| Possible Cause | Troubleshooting Step |
| Interconversion of metabolites | Aldicarb can oxidize to this compound, which can then oxidize to aldicarb sulfone during storage and sample preparation. Ensure consistent and rapid sample processing to minimize these conversions. |
| Matrix effects | Components of the sample matrix (e.g., organic matter in soil, proteins in biological fluids) can interfere with the analysis. Optimize your sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances. |
| Improper calibration standards | Prepare fresh calibration standards regularly and store them under the same conditions as your samples. Verify the purity of your analytical standards. |
Quantitative Data Summary
The following tables summarize the stability of aldicarb and its metabolites under various conditions.
Table 1: Half-life of Aldicarb and its Metabolites in Aqueous Media at 15°C
| Compound | pH 5.0 | pH 7.0 | pH 9.0 |
| Aldicarb | 627 days | 510 days | 354 days |
| This compound | - | - | - |
| Aldicarb Sulfone | - | - | - |
| Data for this compound and sulfone were part of the study but not explicitly quantified in the provided abstract. |
Table 2: Hydrolysis Half-life of Aldicarb at Different pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 4 | 20 | 131 days |
| 5.5 | 15 | 3240 days |
| 7.5 | 15 | 1900 days |
| 8.5 | - | 43-170 days |
| 12.9 | 15 | 4.0 minutes |
| 13.4 | 15 | 1.3 minutes |
Experimental Protocols
Protocol 1: Sample Extraction from Soil
This protocol is a generalized procedure based on common methods for extracting aldicarb and its metabolites from soil samples.
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Sample Preparation: Homogenize the soil sample to ensure uniformity. Weigh 10-20 g of the homogenized soil into a centrifuge tube.
-
Extraction: Add 20-40 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of acetone and water).
-
Shaking: Shake the mixture vigorously for at least 30 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 3000-5000 rpm) for 10-15 minutes to separate the soil particles from the supernatant.
-
Supernatant Collection: Carefully decant the supernatant into a clean collection tube.
-
Repeated Extraction (Optional): For improved recovery, the soil pellet can be re-extracted with a fresh portion of the solvent.
-
Solvent Evaporation: The collected supernatant can be concentrated under a gentle stream of nitrogen to a smaller volume.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical instrument (e.g., mobile phase for HPLC).
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This is a typical HPLC method for the analysis of aldicarb and its metabolites.
-
Instrumentation: HPLC system equipped with a C18 reversed-phase column and a fluorescence or UV detector.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Post-Column Derivatization: For fluorescence detection, a post-column reaction with o-phthalaldehyde (OPA) and a nucleophile (e.g., 2-mercaptoethanol) under alkaline conditions is employed to form a fluorescent derivative.
-
Detection:
-
Fluorescence Detector: Excitation at ~340 nm and emission at ~455 nm.
-
UV Detector: Wavelength set at ~210-247 nm.
-
-
Quantification: A calibration curve is generated using certified reference standards of aldicarb, this compound, and aldicarb sulfone.
Visualizations
Caption: Aldicarb degradation pathway.
Caption: General workflow for aldicarb analysis.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cms3.revize.com [cms3.revize.com]
- 4. Aldicarb (EHC 121, 1991) [inchem.org]
- 5. The environmental dynamics of the carbamate insecticide aldicarb in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming interferences in Aldicarb sulfoxide analysis
Technical Support Center: Aldicarb Sulfoxide Analysis
Welcome to the technical support center for this compound analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and detailed solutions.
Issue 1: Low Signal Intensity or Complete Signal Loss
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Potential Cause: Severe ion suppression due to a high concentration of co-eluting matrix components.[1] This is a common phenomenon in LC-MS/MS analysis where molecules in the sample matrix interfere with the ionization of the target analyte.[2]
-
Solution:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1] Various cleanup methods can be employed, including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[3]
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Optimize Chromatographic Separation: Adjusting the liquid chromatography (LC) method to better separate this compound from matrix interferences can significantly improve signal intensity.
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Use an Internal Standard: An internal standard that is chemically similar to this compound but has a different mass can help to correct for variations in both sample preparation and instrument response.[1]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples being analyzed can help to compensate for matrix effects.
-
Issue 2: Poor Peak Shape
-
Potential Cause: Undesirable interactions between the analyte and residual silanols on the chromatography column, or interference from other compounds in the sample.
-
Solution:
-
Mobile Phase Additives: The addition of a small amount of an amine, such as triethanolamine (0.1%), to the mobile phase can improve the peak shape of this compound and its related compounds by reducing interactions with residual silanols.
-
Column Selection: Ensure the use of a high-quality, end-capped C18 column suitable for pesticide analysis.
-
Sample pH Adjustment: Adjusting the pH of the sample to be neutral or slightly basic (pH 7-8) can ensure Aldicarb is in its neutral form, which may improve chromatographic performance.
-
Issue 3: Inconsistent or Low Recovery
-
Potential Cause: The choice of extraction solvent and cleanup method can significantly impact the recovery of polar pesticides like this compound. For instance, using ethyl acetate in combination with QuEChERS salts may result in lower recovery for polar compounds compared to acetonitrile.
-
Solution:
-
Solvent Selection: For polar analytes like this compound, acetonitrile is often the preferred extraction solvent in QuEChERS-based methods to achieve higher and more consistent recoveries.
-
Method Validation: It is crucial to validate the entire analytical method, including extraction and cleanup, to ensure acceptable recovery and precision for the specific sample matrix being analyzed.
-
Standardized Protocols: Adhering to validated and standardized sample preparation protocols, such as the QuEChERS method, helps ensure consistency across samples.
-
Experimental Protocols
Here are detailed methodologies for common sample preparation techniques used in this compound analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol
This method is widely used for the extraction of pesticides from a variety of food and environmental matrices.
-
Extraction:
-
Place a homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
For certain matrices, add QuEChERS salts (e.g., 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate).
-
Vortex or shake vigorously for 1 minute.
-
Centrifuge for 5 minutes at a speed of ≥1500 rcf.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a specific sorbent mixture.
-
Vortex or shake vigorously for 30 seconds.
-
Centrifuge for 1 minute at ≥1500 rcf.
-
-
Final Extract:
-
The resulting supernatant is the final extract.
-
Filter the extract through a 0.22 µm filter before injection into the analytical instrument.
-
Solid-Phase Extraction (SPE) Protocol
SPE is a selective sample preparation technique that can provide cleaner extracts.
-
Column Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the sample extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge by applying a vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound and other analytes with 5-10 mL of acetonitrile or ethyl acetate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Ionization Mode | Electrospray Positive Ion Mode |
| Capillary Voltage | 3.2 kV |
| Source Temperature | 100°C |
| Desolvation Temperature | 350°C |
| MRM Transitions | Specific to the instrument, but for this compound, a common transition is 207 > 89. |
Table 2: Comparison of Sample Cleanup Methods for Aldicarb Analysis
| Feature | QuEChERS | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Speed | Fast | Moderate | Slow and often time-consuming. |
| Ease of Use | Easy | Requires more expertise | Manual and can be complex. |
| Solvent Consumption | Low | Moderate | High |
| Cost | Most cost-effective. | Moderate | Can be expensive due to solvent usage |
| Selectivity | Good | High | Variable |
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: QuEChERS sample preparation workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a major metabolite of the pesticide Aldicarb. Aldicarb itself is a carbamate insecticide that is highly toxic. The parent compound is rapidly metabolized in organisms and the environment to this compound and subsequently to Aldicarb sulfone.
Q2: Why is the analysis of this compound important?
A2: The analysis of this compound is crucial for food safety and environmental monitoring because both Aldicarb and its sulfoxide metabolite are potent inhibitors of acetylcholinesterase, a key enzyme in the nervous system. Due to its toxicity, regulatory bodies have set maximum residue limits (MRLs) for Aldicarb and its metabolites in various commodities.
Q3: What are the most common analytical techniques for this compound?
A3: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, which are essential for detecting low residue levels in complex matrices.
Q4: What is a "matrix effect" in the context of this compound analysis?
A4: A matrix effect is the alteration of the analytical signal of the target analyte (this compound) due to the presence of other components in the sample matrix. This can manifest as either signal suppression (lower signal) or enhancement (higher signal), leading to inaccurate quantification.
Q5: How can I minimize matrix effects?
A5: Minimizing matrix effects can be achieved through several strategies:
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Effective Sample Cleanup: Using techniques like QuEChERS or SPE to remove interfering matrix components.
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components.
-
Matrix-Matched Standards: Preparing calibration standards in a blank matrix similar to the samples to compensate for the effect.
-
Use of Internal Standards: Adding a known concentration of a compound that behaves similarly to the analyte to correct for signal variations.
References
Technical Support Center: Optimization of Aldicarb Sulfoxide Extraction
Welcome to the technical support center for the optimization of Aldicarb sulfoxide extraction. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common challenges encountered during the extraction of this compound and its related metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The most prevalent and effective methods for extracting this compound, along with its parent compound Aldicarb and its other primary metabolite Aldicarb sulfone, are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[1] The choice of method often depends on the sample matrix, desired limit of detection, and available resources.[1]
Q2: What are the key chemical properties of Aldicarb and its metabolites to consider during extraction?
A2: Aldicarb is rapidly converted by oxidizing agents to this compound, which is then more slowly oxidized to Aldicarb sulfone.[2][3] All three compounds are stable in neutral, acidic, and weakly alkaline media but are susceptible to degradation by concentrated alkalis and temperatures above 100°C.[2] Their polarity increases from Aldicarb to sulfoxide and sulfone, which influences the choice of extraction solvents and SPE sorbents.
Q3: Why is it crucial to analyze this compound and sulfone along with the parent Aldicarb?
A3: In plants and soil, Aldicarb is rapidly metabolized to the more toxic this compound and then to the less toxic Aldicarb sulfone. Therefore, for food safety and environmental monitoring, regulatory bodies often require the quantification of the total toxic residue, which includes Aldicarb and its sulfoxide and sulfone metabolites.
Q4: Which analytical techniques are typically coupled with these extraction methods?
A4: Following extraction and cleanup, the final extracts are most commonly analyzed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the unequivocal determination of Aldicarb and its metabolites.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
Problem 1: Low or inconsistent recovery of this compound.
-
Possible Cause 1: Analyte Degradation.
-
Aldicarb and its metabolites can degrade under strongly alkaline conditions or at high temperatures.
-
Solution: Ensure the pH of the extraction solvent and sample remains neutral or slightly acidic. Avoid exposing the sample to high temperatures during any evaporation steps. Using cryogenic sample processing with dry ice can inactivate enzymes and slow chemical reactions that may degrade analytes.
-
-
Possible Cause 2: Inefficient Extraction Solvent.
-
The solvent may not be optimal for partitioning the polar this compound from the sample matrix.
-
Solution: Acetonitrile and methanol are effective extraction solvents for Aldicarb and its metabolites from various matrices. For LLE, ensure the chosen immiscible solvent (e.g., dichloromethane) efficiently partitions the analytes. The choice of solvent should match the polarity of the analyte.
-
-
Possible Cause 3: Incomplete Elution in SPE.
-
The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.
-
Solution: Use an appropriate elution solvent, such as acetonitrile or methanol, to elute the analytes from the SPE cartridge. Ensure the elution volume is sufficient. It may be beneficial to elute with multiple smaller aliquots of the solvent.
-
Problem 2: Significant matrix effects (ion suppression/enhancement) in LC-MS/MS.
-
Possible Cause: Co-extraction of Matrix Components.
-
Complex sample matrices like fruits, vegetables, and soil contain endogenous components (e.g., lipids, pigments, salts) that can be co-extracted and interfere with the ionization of the target analytes in the mass spectrometer source.
-
Solution 1: Enhance Sample Cleanup. The QuEChERS method incorporates a dispersive solid-phase extraction (d-SPE) cleanup step. Sorbents like PSA (primary secondary amine) remove organic acids and sugars, C18 removes nonpolar interferences like lipids, and GCB (graphitized carbon black) removes pigments.
-
Solution 2: Use Matrix-Matched Calibration. Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects as the standards and samples will experience similar ionization interference.
-
Solution 3: Use an Isotopically Labeled Internal Standard. Using a stable isotope-labeled internal standard, such as Aldicarb sulfone-13C2,d3, is a robust technique to correct for matrix effects and variations in sample preparation.
-
Problem 3: Emulsion formation during Liquid-Liquid Extraction (LLE).
-
Possible Cause: High Concentration of Fats or Surfactants.
-
Samples with high-fat content can form stable emulsions between the aqueous and organic layers, making phase separation difficult and leading to poor recovery. Vigorous shaking can also contribute to emulsion formation.
-
Solution 1: Centrifugation. Centrifuging the mixture can help break the emulsion.
-
Solution 2: Salting Out. Add sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Solution 3: Gentle Agitation. Gently swirl or rock the separatory funnel instead of shaking it vigorously. This reduces the formation of an emulsion while still allowing for analyte partitioning.
-
Data Presentation
Table 1: Performance Comparison of Common Extraction Methods for Aldicarb and its Metabolites
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Typical Recovery | 70-120% | >70% for water and soil | 62-90% (can be more variable) |
| Precision (RSD) | <5% | 3-9% | Generally higher than SPE/QuEChERS |
| Limit of Detection | Low (e.g., 0.01 - 0.1 µg/kg in food) | Low (e.g., 0.0008-0.001 µg/L in water) | Variable, may be higher than SPE/QuEChERS |
| Sample Throughput | High | Moderate to High | Low to Moderate |
| Solvent Consumption | Low | Low to Moderate | High |
| Matrix Suitability | Wide range (fruits, vegetables, soil) | Water, soil | Water, beverages |
Experimental Protocols
Protocol 1: QuEChERS Extraction (Adapted from AOAC Official Method 2007.01)
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Sample Preparation: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of acetonitrile containing 1% acetic acid. Add any internal standards. Shake vigorously for 1 minute.
-
Salting Out: Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥1500 rcf for 1 minute.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile extract to a d-SPE tube containing a specific sorbent mixture (e.g., MgSO₄, PSA, C18).
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Final Centrifugation: Shake the d-SPE tube for 30 seconds and centrifuge at ≥1500 rcf for 1 minute.
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Analysis: The resulting supernatant is ready for analysis by LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
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Sample Preparation: Acidify the water sample (e.g., 500 mL) to pH 3 with formic acid. Spike with an internal standard if used.
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Cartridge Conditioning: Condition an HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
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Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
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Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
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Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
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Elution: Elute the analytes with two 5 mL aliquots of acetonitrile or methanol.
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Concentration: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
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Homogenization: Homogenize the sample with an extraction solvent like acetonitrile or methanol.
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Extraction: Shake or vortex the mixture to ensure thorough contact between the sample and solvent.
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Partitioning: Transfer the extract to a separatory funnel and add an equal volume of an immiscible organic solvent (e.g., dichloromethane).
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Separation: Shake the funnel vigorously, venting periodically. Allow the layers to separate.
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Collection: Collect the organic layer containing the analytes. The process can be repeated with fresh organic solvent to improve efficiency.
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Drying and Concentration: Combine the organic extracts, dry with anhydrous sodium sulfate, and concentrate before analysis.
Visualizations
Caption: Experimental workflow for the QuEChERS method.
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: Troubleshooting decision tree for low analyte recovery.
Caption: Metabolic pathway of Aldicarb in plants and soil.
References
Reducing ion suppression for Aldicarb sulfoxide detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the detection of Aldicarb sulfoxide by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference leads to a decreased signal intensity, which can result in inaccurate quantification, poor sensitivity, and reduced method reproducibility.[1]
Q2: What are the common sources of ion suppression when analyzing this compound?
A2: The primary causes of ion suppression in this compound analysis are endogenous matrix components that are co-extracted with the analyte from the sample.[1] These can include salts, lipids, proteins, and pigments, which are often present in complex matrices such as fruits, vegetables, and biological fluids.[1] The specific composition of the sample matrix has a significant impact on the degree of ion suppression.[1]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A widely used method to detect and visualize ion suppression is the post-column infusion experiment. This technique involves infusing a constant flow of an this compound standard solution into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any significant dip in the constant baseline signal of the this compound standard indicates the retention times at which matrix components are eluting and causing suppression.
Q4: Is the use of an internal standard recommended for this compound quantification?
A4: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as Aldicarb-d3, is considered the gold standard for compensating for ion suppression. A SIL-IS has nearly identical physicochemical properties to this compound and will experience the same degree of ionization suppression. This allows for accurate quantification based on the analyte-to-internal standard ratio.
Q5: Can switching the ionization source help in reducing ion suppression?
A5: Yes, in some cases, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can reduce matrix effects. APCI is often less susceptible to ion suppression for certain compounds. If your instrument is equipped with an APCI source, it may be a viable option to mitigate ion suppression.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound that may be related to ion suppression.
Problem: Low signal intensity or complete loss of signal for this compound.
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Possible Cause: Severe ion suppression due to a high concentration of co-eluting matrix components.
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Solutions:
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Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. Consider using more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
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Modify Chromatographic Conditions: Adjusting the mobile phase gradient can help to achieve better separation between this compound and interfering matrix components.
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Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components.
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Problem: Poor peak shape (fronting or tailing) for this compound.
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Possible Cause: Interaction of this compound with active sites in the chromatographic system or interference from the sample matrix.
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Solutions:
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Optimize Mobile Phase pH: Adjusting the pH of the mobile phase with additives like formic acid can improve the peak shape of carbamate pesticides.
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Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components that may cause peak distortion.
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Thorough Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection to ensure reproducible retention times.
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Problem: Inconsistent and irreproducible results for quality control (QC) samples.
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Possible Cause: Sample-to-sample variability in the matrix composition leading to different degrees of ion suppression.
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Solutions:
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Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure will minimize variability in matrix effects.
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Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in a blank matrix that is the same as your samples can help to compensate for consistent matrix effects.
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Data Presentation
The following tables summarize quantitative data on the recovery of this compound and related compounds using different sample preparation methods. Higher recovery rates generally indicate a more effective removal of matrix components and thus, a reduction in ion suppression.
Table 1: Comparison of Recovery Rates for Aldicarb and its Metabolites Using Different Cleanup Methods
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | Generally 70-120% for Aldicarb and its metabolites in various matrices like fruits, vegetables, and soil. | Typically provides good recoveries, often >70%, for Aldicarb and its metabolites in matrices like water and soil. | Recoveries can be more variable, with some studies reporting ranges from 62.6% to 85.5% for a range of pesticides. For carbamates in beverages, recoveries above 90% have been reported. |
| Limit of Detection (LOD) | Achieves low LODs, often in the range of 0.01 to 0.1 µg/kg in food matrices. | Capable of reaching low LODs, for instance, 0.0008-0.001 µg/L in water. | Generally higher LODs compared to QuEChERS and SPE. |
| Limit of Quantification (LOQ) | Low LOQs are achievable, typically ranging from 0.05 to 0.5 µg/kg in various food commodities. | Offers low LOQs, for example, down to 0.01 µg/L in water. | Generally higher LOQs compared to the other two methods. |
Table 2: Recovery of this compound in Different Matrices
| Matrix | Sample Preparation Method | Fortification Level (µg/kg) | Average Recovery (%) |
| Peanuts | Acetonitrile extraction followed by GPC cleanup | 10, 20, 40 | 81.5 - 115 |
| Ginger | Isotope Dilution with UPLC-MS/MS | 0.5 - 200 | 71.4 - 89.8 |
| Water | SPE and UPLC-MS/MS with Isotope Dilution | 0.5 - 200 (µg/L) | 94.5 - 105 |
| Fruits and Vegetables | Methanolic extraction, LLE, and SPE cleanup | Not Specified | Not Specified |
Experimental Protocols
1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Fruits and Vegetables
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Homogenization: Homogenize a representative 10-15 g portion of the fruit or vegetable sample.
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Extraction:
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Place the homogenized sample into a 50 mL centrifuge tube.
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Add 10-15 mL of acetonitrile.
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Vortex for 30 seconds.
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Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
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Shake vigorously for 1 minute and centrifuge.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Take an aliquot of the supernatant for d-SPE cleanup.
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The cleaned-up extract is then ready for LC-MS/MS analysis.
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2. Solid-Phase Extraction (SPE) for Water Samples
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Sample Preparation:
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To a 100 mL water sample, add a suitable internal standard.
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Adjust the pH of the sample to neutral or slightly basic (pH 7-8) to ensure Aldicarb is in its neutral form.
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SPE Procedure:
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Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
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Sample Loading: Load the prepared water sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
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Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
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Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.
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Elution: Elute the retained Aldicarb and its metabolites with 5-10 mL of acetonitrile or ethyl acetate.
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Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
3. Liquid-Liquid Extraction (LLE) for Water Samples
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Sample Preparation:
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To a 100 mL water sample, add a suitable internal standard.
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Adjust the pH of the sample to neutral or slightly basic (pH 7-8).
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Extraction:
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Transfer the sample to a separatory funnel.
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Add 50 mL of dichloromethane or a mixture of ethyl acetate and hexane.
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Shake vigorously for 2 minutes, periodically venting the funnel.
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Allow the layers to separate and collect the organic layer.
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Repeat the extraction twice more with fresh solvent.
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Drying and Concentration:
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Combine the organic extracts and dry them by passing them through a column of anhydrous sodium sulfate.
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Evaporate the solvent to near dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for low signal intensity in this compound detection.
Caption: General experimental workflow for this compound analysis.
References
Technical Support Center: Aldicarb & Metabolites Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of Aldicarb sulfoxide, a primary metabolite of Aldicarb.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for this compound?
Low recovery of this compound can stem from several factors throughout the analytical workflow. The primary causes include inefficient sample extraction, degradation of the analyte during sample preparation, significant matrix effects leading to ion suppression in LC-MS/MS analysis, and losses during sample cleanup steps.[1][2] Aldicarb and its metabolites are also known to be thermally unstable, which can be a factor in certain analytical methods.[3]
Q2: How do matrix effects impact the quantification of this compound?
Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS analysis of Aldicarb and its metabolites.[1] Co-eluting endogenous components from complex matrices like fruits, vegetables, and biological fluids (e.g., salts, lipids, pigments) can interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference reduces the analyte's signal intensity, leading to underestimated recoveries, poor sensitivity, and reduced method reproducibility.
Q3: Can the choice of extraction method significantly affect recovery rates?
Yes, the extraction method is critical. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are generally preferred for their efficiency and cleanup capabilities, often providing recoveries between 70-120%. Liquid-Liquid Extraction (LLE) is another option, though its recoveries can be more variable. The choice depends on the sample matrix, desired detection limits, and available resources.
Q4: My chromatographic peaks for this compound are tailing or splitting. What could be the cause?
Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase, or issues with the analytical system. Specific causes include:
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Interaction with active sites: The analyte may interact with residual silanols in the column packing material.
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Column contamination: Accumulation of matrix components at the column inlet can disrupt the peak shape.
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Solvent mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
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System dead volume: Excessive tubing length or poorly fitted connections can lead to peak broadening.
Q5: Is this compound prone to degradation during sample preparation?
Aldicarb and its metabolites can be unstable under certain conditions. Aldicarb is rapidly converted to this compound, which is then more slowly oxidized to Aldicarb sulfone. These compounds are sensitive to heat and can be hydrolyzed by strong alkalis. During sample preparation, it is crucial to avoid high temperatures and extreme pH conditions to prevent degradation and ensure accurate quantification.
Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during the analysis of this compound.
Problem 1: Low Recovery After Sample Extraction
If you suspect that the low recovery is originating from the sample preparation and extraction phase, consider the following steps.
Caption: Troubleshooting workflow for low recovery during sample preparation.
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Cause: Inefficient Extraction
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Solution: The choice of extraction solvent is crucial. The polarity of the solvent should be matched to this compound. For QuEChERS methods, acetonitrile is commonly used. Ensure vigorous shaking or vortexing to guarantee thorough mixing between the sample and the solvent. For complex matrices, increasing the solvent-to-sample ratio or performing multiple extractions may improve yield.
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Cause: Analyte Degradation
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Solution: Aldicarb and its metabolites are sensitive to heat and pH. Avoid high temperatures during solvent evaporation steps by using a gentle stream of nitrogen at room temperature. Ensure that the pH of the sample and extraction solvents remains neutral or slightly acidic.
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Cause: Loss During Cleanup
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Solution: During dispersive SPE (d-SPE) cleanup in the QuEChERS method, the sorbent material can sometimes adsorb the analyte. If this is suspected, try reducing the amount of d-SPE sorbent or the cleanup time. For SPE cartridges, ensure the elution solvent is strong enough to completely elute the analyte from the sorbent.
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Problem 2: Poor Chromatographic Performance (Bad Peak Shape, Shifting Retention Time)
If the extraction seems efficient, the issue may lie within the LC system.
Caption: Decision tree for troubleshooting poor chromatographic peak shape.
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Cause: Sub-optimal Mobile Phase
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Solution: Adjusting the pH of the mobile phase can improve the peak shape for carbamate pesticides. The addition of small amounts of formic acid or ammonium formate is a common strategy. Ensure that the mobile phase is properly degassed to prevent unstable pump pressure.
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Cause: Column Issues
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Solution: If a guard column is in use, remove it and inject a standard to see if the peak shape improves. If it does, the guard column is contaminated and should be replaced. If the analytical column is the issue, it may be contaminated or degraded. Try washing the column according to the manufacturer's instructions.
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Cause: Injection Solvent Mismatch
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Solution: The sample should be dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase. Injecting in a much stronger solvent can lead to peak fronting or splitting. If possible, reconstitute the final extract in the initial mobile phase.
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Problem 3: Low Signal Intensity in LC-MS/MS
Even with good recovery and peak shape, the signal intensity can be low, leading to poor sensitivity.
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Cause: Ion Suppression
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Solution: This is a major issue caused by co-eluting matrix components.
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Improve Sample Cleanup: The most effective solution is to remove the interfering components. Utilize a robust cleanup method like d-SPE with appropriate sorbents or a well-developed SPE protocol.
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Modify Chromatography: Adjust the LC gradient to achieve better separation between this compound and the matrix interferences.
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Dilute the Sample: A simple but effective strategy is to dilute the final extract. This reduces the concentration of interfering matrix components, which can often decrease ion suppression more significantly than it decreases the analyte signal.
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Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, as APCI is sometimes less susceptible to suppression.
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Data Presentation
Table 1: Comparison of Common Cleanup Methods for Aldicarb Analysis
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | Generally 70-120% | Typically >70% | Can be variable, 60-90% reported |
| LOD/LOQ | Low LOQs achievable (e.g., 0.05-0.5 µg/kg) | Offers very low LOQs (e.g., down to 0.01 µg/L in water) | Generally higher LOQs compared to QuEChERS and SPE |
| Matrix Effect | Moderate; d-SPE cleanup is crucial for reduction | Good; can provide very clean extracts | Can be significant if co-extraction of interferences is high |
| Throughput | High | Moderate | Low to Moderate |
| Solvent Usage | Low | Moderate | High |
Experimental Protocols
Protocol 1: QuEChERS Method for Solid Samples
This protocol is a generalized version of the QuEChERS method.
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Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
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Extraction: Add 10-15 mL of acetonitrile. Shake vigorously for 1 minute.
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Salting Out: Add salts (e.g., 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc). Shake vigorously for another minute.
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Centrifugation: Centrifuge the tube at ≥1500 rcf for 1-5 minutes.
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Dispersive SPE (d-SPE) Cleanup:
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Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA and MgSO₄).
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Shake for 30 seconds and centrifuge at ≥1500 rcf for 1 minute.
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Final Extract: The resulting supernatant is the final extract. Filter through a 0.22 µm filter before injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Liquid Samples (e.g., Water)
This protocol is a general guide for SPE.
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Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge dry out.
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Sample Loading: Load the water sample (e.g., 100 mL) onto the cartridge at a slow, steady flow rate.
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Washing: Wash the cartridge with a solvent (e.g., 5 mL of water or a weak organic mixture) to remove interferences while retaining the analyte.
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Elution: Elute the this compound from the cartridge using a small volume of a suitable solvent like acetonitrile or methanol.
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Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of the initial mobile phase for analysis.
References
Navigating Aldicarb Sulfoxide Stability: A Technical Guide for Researchers
An in-depth resource for scientists and drug development professionals, this technical support center provides essential guidance on the stability of aldicarb sulfoxide in various solvent systems. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
This compound, a major metabolite of the carbamate pesticide aldicarb, is a compound of significant interest in toxicological and environmental research. Ensuring its stability in solution is paramount for accurate and reproducible experimental outcomes. This guide addresses common challenges researchers face when working with this compound in different solvent mixtures, with a focus on aqueous solutions and common organic modifiers like acetonitrile and methanol.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause | Recommended Action |
| Rapid degradation of this compound in aqueous solution. | High pH: this compound is susceptible to base-catalyzed hydrolysis. Solutions with a pH above 7.0 will accelerate its degradation. | Maintain the pH of your aqueous solutions at or below 7.0. For longer-term storage, a slightly acidic pH (e.g., 5.0) is preferable. |
| Inconsistent results between experimental runs. | Variable Solvent Composition: The ratio of organic solvent to water can influence the stability of this compound. Inconsistent solvent preparation can lead to variability. | Prepare solvent mixtures accurately and consistently. Use calibrated volumetric glassware. For HPLC mobile phases, prepare fresh daily and use an inline degasser. |
| Loss of analyte during sample preparation or storage. | Elevated Temperature: Higher temperatures increase the rate of hydrolysis. | Store stock and working solutions at refrigerated temperatures (2-8 °C) when not in use. Avoid leaving solutions at room temperature for extended periods. |
| Precipitation of this compound from solution. | Low Solubility in High Aqueous Content: this compound has limited solubility in purely aqueous solutions, especially at higher concentrations. | For stock solutions, use a high percentage of organic solvent such as acetonitrile. When preparing aqueous working solutions, ensure the final concentration is below the solubility limit. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: The stability of this compound in water is highly dependent on pH and temperature. In neutral to acidic aqueous media, it is relatively stable. For instance, at 15°C, the estimated half-life of this compound is 330 days at pH 5.0 and 267 days at pH 7.0. However, under alkaline conditions (pH 9.0), the half-life decreases significantly to 192 days at the same temperature.
Q2: How does the addition of organic solvents like acetonitrile or methanol affect the stability of this compound?
A2: While specific quantitative data on the degradation kinetics of this compound in mixed organic-aqueous solvents is limited in publicly available literature, general chemical principles suggest that the presence of a co-solvent like acetonitrile or methanol can influence the rate of hydrolysis. The lower polarity of the solvent mixture compared to pure water can sometimes slow down hydrolysis reactions. Acetonitrile is a common solvent for analytical standards of this compound, indicating good short-term stability in this solvent. However, for aqueous mixtures used as HPLC mobile phases or for biological assays, it is crucial to control the pH of the aqueous component to ensure stability during the experimental timeframe.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term storage, it is recommended to store this compound as a stock solution in a solvent like acetonitrile at -20°C. For aqueous working solutions, it is best to prepare them fresh before use. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and in a neutral to slightly acidic buffered solution.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway for this compound in aqueous environments is hydrolysis. While detailed studies on the degradation products in mixed solvents are not widely available, hydrolysis is expected to yield the corresponding oxime and other breakdown products.
Quantitative Data on this compound Hydrolysis
The following table summarizes the available quantitative data on the hydrolysis of this compound in aqueous solutions at 15°C.
| pH | Half-life (days) |
| 5.0 | 330 |
| 7.0 | 267 |
| 9.0 | 192 |
Data is based on studies of hydrolysis in aqueous media.
Experimental Protocol: Assessment of this compound Stability
This section outlines a general workflow for researchers to assess the stability of this compound in a specific solvent mixture under their experimental conditions.
Caption: Experimental workflow for determining the stability of this compound.
Methodology:
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Solution Preparation: Prepare a solution of this compound in the solvent mixture of interest at a known concentration.
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Initial Analysis (T=0): Immediately after preparation, analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
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Incubation: Store the solution under controlled experimental conditions (e.g., constant temperature, protected from light).
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Time-Point Analysis: At predetermined time intervals, withdraw aliquots of the solution and analyze the concentration of this compound.
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Data Analysis: Plot the concentration of this compound as a function of time. From this data, the degradation kinetics (e.g., first-order rate constant) and the half-life of the compound in the specific solvent mixture and conditions can be calculated.
Method validation for Aldicarb sulfoxide in complex matrices
Welcome to the technical support center for the analysis of Aldicarb sulfoxide in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to method validation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the determination of this compound?
A1: The most common and preferred method for the sensitive and selective quantification of this compound and its parent compound, Aldicarb, along with its other primary metabolite, Aldicarb sulfone, is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and specificity, which is crucial for analyzing complex matrices.[2] Other viable alternatives, depending on the specific application and available instrumentation, include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors and Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Q2: What are the major challenges encountered when analyzing this compound in complex matrices?
A2: The primary challenges in analyzing this compound in complex matrices such as food, soil, and biological fluids are matrix effects, primarily ion suppression in LC-MS/MS. Co-extracted endogenous components like salts, lipids, and pigments can interfere with the ionization of the target analyte, leading to reduced signal intensity, poor sensitivity, and inaccurate quantification. Other challenges include the thermal instability of carbamates, making GC analysis difficult without derivatization, and the rapid metabolism of Aldicarb to this compound and sulfone in biological and environmental systems.
Q3: How can I mitigate matrix effects in my analysis?
A3: Several strategies can be employed to mitigate matrix effects:
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Isotope Dilution Mass Spectrometry (IDMS): This is considered the gold standard for correcting matrix effects. It involves spiking the sample with a known concentration of a stable isotope-labeled internal standard (e.g., this compound-D3) that behaves identically to the analyte during sample preparation and analysis.
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte helps to compensate for ion suppression by ensuring that both standards and samples experience similar matrix effects.
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Effective Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid Phase Extraction (SPE) are effective in removing interfering matrix components.
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Chromatographic Separation: Optimizing the chromatographic conditions, such as the mobile phase gradient, can help separate the analyte from co-eluting matrix components.
Q4: What are the typical sample preparation methods for this compound in different matrices?
A4: The choice of sample preparation is critical and depends on the matrix.
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Water Samples: Solid Phase Extraction (SPE) with cartridges like HLB is a common method for concentrating and purifying this compound from water samples.
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Solid and Food Samples (e.g., Soil, Fruits, Vegetables): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted. It involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
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Biological Samples (e.g., Blood, Urine): A simple protein precipitation with a solvent like cold acetonitrile is often sufficient for sample cleanup before LC-MS/MS analysis.
Q5: What are the key validation parameters to assess for an this compound analytical method?
A5: A comprehensive method validation should include the assessment of the following parameters:
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Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
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Accuracy (Recovery): The closeness of the test results obtained by the method to the true value.
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Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
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Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
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Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.
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Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and technique (e.g., increase shaking time for QuEChERS, try a different SPE sorbent). Ensure the pH of the sample is appropriate for the analyte's chemical properties. |
| Analyte degradation during sample processing. | Aldicarb and its metabolites can be unstable at high temperatures and in alkaline conditions. Avoid high temperatures and maintain a neutral or slightly acidic pH during sample preparation. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload or contamination. | Dilute the sample extract. Clean or replace the analytical column and guard column. |
| Inappropriate mobile phase composition. | Ensure the sample solvent is compatible with the initial mobile phase to avoid solvent effects. Adjust the mobile phase pH or organic modifier concentration. | |
| High Signal Suppression/Enhancement (Matrix Effect) | Co-eluting matrix components interfering with ionization. | Implement matrix-matched calibration standards or use an isotope-labeled internal standard. Improve sample cleanup by using different d-SPE sorbents (e.g., C18, GCB for pigmented samples) or a more rigorous SPE procedure. |
| Inadequate chromatographic separation. | Modify the LC gradient to better separate the analyte from the matrix interferences. Consider a different stationary phase. | |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. | Ensure consistent and precise execution of all sample preparation steps. Use automated liquid handlers if available. |
| Instrument instability. | Check the stability of the LC-MS/MS system, including pump performance, injector precision, and detector response. Perform system suitability tests before each batch of analysis. | |
| No Analyte Peak Detected | Analyte concentration is below the Limit of Detection (LOD). | Concentrate the sample extract or use a more sensitive instrument. Optimize MS/MS parameters (e.g., collision energy) for better sensitivity. |
| Incorrect MS/MS transition being monitored. | Verify the precursor and product ions for this compound using a pure standard. |
Quantitative Data Summary
Table 1: Comparison of Analytical Instrumentation for Aldicarb and its Metabolites
| Parameter | LC-MS/MS | HPLC-UV | HPLC-Fluorescence (Post-Column Derivatization) | GC-MS |
| Limit of Detection (LOD) | 0.05 µg/L (water) | 0.033 - 0.440 mg/L (water/synthetic medium) | In the range of 0.2-1.3 ng | 60.3 pg per injection |
| Limit of Quantification (LOQ) | 0.1 µg/L (water) | 0.1 - 15.0 mg/L | - | - |
Table 2: Method Performance for this compound in Water Samples
| Parameter | Value |
| Linearity Range | 0.5 - 200 µg/L |
| Correlation Coefficient (r) | > 0.999 |
| Method Detection Limit (MDL) | 0.0008 - 0.001 µg/L |
| Average Recoveries | 94.5% - 105% |
| Relative Standard Deviation (RSD) | 2.7% - 6.5% |
| LOQ | 0.1 µg/L |
Table 3: Method Performance for this compound in Solid/Food Matrices
| Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Ginger | 1.0 | 71.4 - 89.8 | 0.7 - 13.2 |
| Peanuts, Infant Foods | Data compiled from various studies | - | - |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction for Solid and Food Samples
This protocol is a generalized procedure for the extraction of this compound from matrices like fruits, vegetables, and soil.
Materials:
-
Homogenized sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented samples)
-
50 mL centrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If using an internal standard, spike the sample at this stage.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately cap and vortex the tube vigorously for 1 minute.
-
Centrifuge at ≥1500 rcf for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube containing d-SPE sorbents (e.g., 150 mg PSA, 150 mg C18). For pigmented samples, add 50 mg of GCB.
-
Vortex for 30 seconds and centrifuge at ≥1500 rcf for 5 minutes.
-
The resulting supernatant is the final extract, ready for analysis by LC-MS/MS.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase: Gradient elution with 0.1% formic acid and 5 mmol/L ammonium acetate in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Typical MRM Transition for this compound: Precursor Ion (m/z) -> Product Ion (m/z). Specific transitions may vary between instruments.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for method validation issues.
References
Enhancing sensitivity for low-level Aldicarb sulfoxide detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of low levels of Aldicarb sulfoxide.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | This compound is a polar metabolite and may have poor retention on standard C18 columns.[1] | Use a polar-modified reversed-phase column or a hydrophilic interaction liquid chromatography (HILIC) column. Optimize the mobile phase composition by increasing the aqueous portion or using a different organic modifier. |
| Inefficient extraction from the sample matrix. | For solid samples, ensure thorough homogenization.[2] Consider using a QuEChERS-based extraction method, which is effective for a wide range of pesticide residues. For aqueous samples, solid-phase extraction (SPE) with a suitable sorbent can improve recovery. | |
| Degradation of the analyte during sample preparation or storage. | Keep samples chilled and acidified to pH 3 to improve the stability of carbamates.[1] Analyze samples as quickly as possible after extraction. | |
| Poor peak shape | Interaction of the analyte with residual silanols on the HPLC column. | Add a competing amine, such as triethanolamine, to the mobile phase to improve peak shape.[3] |
| Matrix effects from co-eluting compounds. | Employ a more selective sample cleanup method, such as SPE. Isotope dilution mass spectrometry can also be used to compensate for matrix effects.[2] | |
| High background noise or interfering peaks | Contamination from solvents, glassware, or the sample matrix. | Use high-purity solvents and thoroughly clean all glassware. A more extensive sample cleanup procedure may be necessary to remove interfering compounds from the matrix. |
| Non-specific binding in immunoassays. | Optimize blocking steps and washing procedures. Adjust the concentration of the coating antigen and the antibody. | |
| Inconsistent results | Variability in sample preparation. | Ensure consistent and precise execution of the extraction and cleanup steps. The use of an internal standard, such as Aldicarb-d3, can help to correct for variations. |
| Instrument instability. | Allow the analytical instrument to stabilize before running samples. Regularly perform system suitability tests to ensure consistent performance. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the quantitative analysis of this compound at low levels. Isotope Dilution Mass Spectrometry (IDMS) using UPLC-MS/MS is considered the gold standard for its accuracy and ability to correct for matrix effects.
Q2: How can I improve the retention of this compound on a reversed-phase HPLC column?
A2: Due to its polarity, this compound can have low retention on traditional C18 columns. To improve retention, you can use a mobile phase with a higher percentage of aqueous solvent, or employ a column with a more polar stationary phase.
Q3: What are the key metabolites of Aldicarb that I should also be monitoring?
A3: In biological and environmental systems, Aldicarb is rapidly oxidized to this compound and further to Aldicarb sulfone. Therefore, it is crucial to monitor for both of these toxic metabolites in addition to the parent compound.
Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound?
A4: The LOD and LOQ for this compound are dependent on the analytical method and the sample matrix. For instance, an LC-MS/MS method for water samples has reported an LOQ of 0.1 µg/L and an LOD of 0.05 µg/L. For soil samples analyzed by LC/MS/MS, the LOD for this compound was reported as 2 µg/kg. High-performance liquid chromatography with post-column fluorescence detection has shown detection limits between 0.2 and 1.3 ng.
Q5: Are there rapid screening methods available for this compound?
A5: Yes, immunochromatographic strip tests have been developed for the rapid detection of Aldicarb. These tests can provide a qualitative or semi-quantitative result within minutes and are useful for high-throughput screening of samples.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the detection of Aldicarb and its metabolites.
Table 1: Performance of Chromatographic Methods
| Analytical Method | Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC with post-column fluorescence | Tobacco | Aldicarb, this compound, Aldicarb sulfone | 0.5 ppm (for each) | - | 85-95 | |
| LC-APCI-MS | Fruits and Vegetables | Aldicarb, this compound, Aldicarb sulfone | 0.2 - 1.3 ng | - | - | |
| LC-MS/MS | Water | Aldicarb, this compound, Aldicarb sulfone | 0.05 µg/L | 0.1 µg/L | 93.5 - 109 | |
| LC/MS/MS | Soil | Aldicarb, this compound, Aldicarb sulfone | 1 - 5 µg/kg | 5.00 µg/L (in extract) | 70 - 120 |
Table 2: Performance of Immunoassays
| Assay Type | Matrix | Analyte | Cut-off Limit | IC50 | Reference |
| Immunochromatographic Strip Test | Cucumber | Aldicarb | 100 ng/mL | - | |
| icELISA | - | Aldicarb | - | 0.432 ng/mL |
Experimental Protocols
Method 1: Quantitative Analysis by LC-MS/MS in Biological Matrices
1. Sample Preparation (Protein Precipitation for Blood Samples)
-
Pipette 100 µL of whole blood into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., Aldicarb-d3 at 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typical.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Aldicarb, this compound, and Aldicarb sulfone.
Method 2: Analysis in Environmental and Food Matrices by UPLC-MS/MS with Isotope Dilution
1. Sample Preparation (QuEChERS-based for Solid/Food Samples)
-
Homogenize the sample to ensure uniformity.
-
Weigh a representative portion (e.g., 5-10 g) of the homogenized sample.
-
Spike the sample with a known concentration of isotopically labeled internal standards (e.g., Aldicarb-d3).
-
Add acetonitrile (often with 1% acetic acid) and shake vigorously for extraction.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Centrifuge the sample, and collect the acetonitrile (upper) layer.
-
A dispersive solid-phase extraction (d-SPE) cleanup step may be performed by adding a sorbent to the extract to remove interfering matrix components.
-
Centrifuge and take an aliquot of the supernatant for analysis.
2. UPLC-MS/MS Conditions
-
Column: A suitable UPLC column for pesticide analysis.
-
Mobile Phase: Optimized gradient of organic solvent (e.g., methanol or acetonitrile) and water, often with additives like formic acid or ammonium formate.
-
Ionization Mode: ESI positive.
-
Detection: MRM mode for quantification of the target analytes and their labeled internal standards.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Toxicity of Aldicarb Sulfoxide and Aldicarb Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of two principal metabolites of the carbamate insecticide aldicarb: aldicarb sulfoxide and aldicarb sulfone. The information presented herein is supported by experimental data to assist researchers in understanding their relative toxicities and mechanisms of action.
Aldicarb, a potent acetylcholinesterase (AChE) inhibitor, undergoes rapid oxidation in biological systems to form this compound, which is subsequently and more slowly oxidized to aldicarb sulfone.[1] Both of these metabolites are also active cholinesterase inhibitors and are relevant in the overall toxicological assessment of aldicarb exposure.[2][3]
Quantitative Toxicity Data
The acute toxicity of this compound is significantly higher than that of aldicarb sulfone, as evidenced by their respective median lethal dose (LD50) values. The following table summarizes key quantitative toxicity data for both compounds, primarily from studies conducted in rats.
| Toxicity Endpoint | This compound | Aldicarb Sulfone | Species | Route of Administration | Reference(s) |
| Oral LD50 | 0.49 - 1.13 mg/kg bw | 20 - 38 mg/kg bw | Rat (male) | Oral | [4][5] |
| Oral LD50 | 0.88 mg/kg bw | 25.0 mg/kg bw | Rat | Oral | |
| Dermal LD50 | > 20 mg/kg bw | > 20 mg/kg bw | Rabbit | Dermal | |
| Intraperitoneal LD50 | ~0.5 mg/kg bw | 21.2 mg/kg bw | Rat (male) | Intraperitoneal | |
| Intravenous LD50 | ~0.4 mg/kg bw | 14.9 mg/kg bw | Rat (male) | Intravenous | |
| Subchronic NOAEL | 0.3 mg/kg bw/day | 2.4 mg/kg bw/day | Rat | Oral |
bw : body weight; LD50 : Median Lethal Dose; NOAEL : No-Observed-Adverse-Effect Level.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for both this compound and aldicarb sulfone is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh at cholinergic synapses, resulting in overstimulation of the nervous system and the characteristic signs of cholinergic toxicity.
Experimental evidence indicates that this compound is a more potent inhibitor of AChE than aldicarb sulfone. The binding of these carbamate metabolites to AChE is, however, reversible, which contrasts with the irreversible inhibition typically caused by organophosphate pesticides.
Metabolic Pathway of Aldicarb
The differential toxicity between this compound and aldicarb sulfone is intrinsically linked to the metabolic pathway of the parent compound, aldicarb. Understanding this pathway is crucial for assessing the duration and intensity of toxic effects.
Experimental Protocols
The toxicological data presented in this guide are derived from standardized experimental protocols. Below are representative methodologies for key experiments.
Acute Oral Toxicity Study (Modified from OECD Guideline 423)
-
Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration.
-
Test Animals: Typically, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains) are used.
-
Housing and Acclimation: Animals are housed in controlled environmental conditions (temperature, humidity, light-dark cycle) and acclimated for at least five days prior to the study.
-
Dosing:
-
Animals are fasted (food, but not water, withheld) for a specified period (e.g., overnight) before dosing.
-
The test substance (this compound or aldicarb sulfone) is administered by gavage using a suitable vehicle (e.g., corn oil).
-
A stepwise procedure is used with a starting dose below the estimated LD50. Typically, three animals are used per step.
-
-
Observations:
-
Animals are observed for clinical signs of toxicity and mortality at frequent intervals on the day of dosing (e.g., 30 minutes, 1, 2, and 4 hours post-dosing) and daily thereafter for 14 days.
-
Body weights are recorded weekly.
-
At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.
-
-
Data Analysis: The LD50 is calculated based on the mortality data from the different dose groups.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Objective: To determine the in vitro inhibitory potential of a compound on AChE activity.
-
Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Materials:
-
Purified AChE (e.g., from electric eel or human erythrocytes).
-
Phosphate buffer.
-
Acetylthiocholine iodide (substrate).
-
DTNB (Ellman's reagent).
-
Test compounds (this compound and aldicarb sulfone) dissolved in a suitable solvent.
-
-
Procedure:
-
A solution of AChE in phosphate buffer is pre-incubated with various concentrations of the test compound for a specified period.
-
The enzymatic reaction is initiated by the addition of the substrate (acetylthiocholine) and DTNB.
-
The change in absorbance at 412 nm is monitored over time using a microplate reader or spectrophotometer.
-
-
Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of the inhibitor. The concentration of the inhibitor that causes 50% inhibition of AChE activity (IC50) is then determined.
Conclusion
The experimental data clearly demonstrate that this compound is substantially more acutely toxic than aldicarb sulfone. This difference in toxicity is primarily attributed to its higher potency as an inhibitor of acetylcholinesterase. Both compounds are active metabolites of aldicarb, and their formation and subsequent detoxification are critical determinants in the overall risk assessment of aldicarb exposure. The provided experimental protocols offer a foundational framework for the toxicological evaluation of these and similar compounds.
References
Comparative analysis of Aldicarb and its metabolites
A Comparative Analysis of Aldicarb and Its Metabolites: A Guide for Researchers
Introduction
Aldicarb is a systemic carbamate insecticide, nematicide, and acaricide known for its high acute toxicity.[1][2][3] It is applied to the soil, where it is absorbed by plant roots and translocated throughout the plant, providing protection against various pests.[1] Once in the environment and in biological systems, aldicarb is rapidly metabolized through oxidation into two primary, toxicologically significant metabolites: aldicarb sulfoxide and aldicarb sulfone.[4] Understanding the comparative properties of the parent compound and its metabolites is crucial for toxicology, environmental risk assessment, and the development of analytical methods. This guide provides a detailed comparison of aldicarb, this compound, and aldicarb sulfone, supported by experimental data and methodologies.
Chemical and Physical Properties
The structural differences between aldicarb and its metabolites arise from the oxidation of the sulfur atom, which significantly influences their chemical and physical properties, such as polarity and water solubility.
| Property | Aldicarb | This compound | Aldicarb Sulfone |
| IUPAC Name | 2-Methyl-2-(methylthio)propanal O-(N-methylcarbamoyl)oxime | 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(methylcarbamoyl)oxime | 2-Methyl-2-(methylsulfonyl)propionaldehyde O-(methylcarbamoyl)oxime |
| CAS Number | 116-06-3 | 1646-87-3 | 1646-88-4 |
| Molecular Formula | C₇H₁₄N₂O₂S | C₇H₁₄N₂O₃S | C₇H₁₄N₂O₄S |
| Molecular Weight | 190.27 g/mol | 206.27 g/mol | 222.26 g/mol |
| Physical State | White crystalline solid | White crystalline solid | White crystalline solid |
| Water Solubility | 6 g/L (at 20°C) | Highly soluble | Highly soluble |
| Log Octanol/Water Partition Coefficient (Log P) | 1.359 | - | -0.6 |
Metabolism and Mechanism of Action
The primary mechanism of toxicity for aldicarb and its oxidative metabolites is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This inhibition leads to the accumulation of the neurotransmitter acetylcholine at synaptic clefts, resulting in cholinergic symptoms such as weakness, nausea, tremors, and, in severe cases, respiratory failure and death.
The metabolic conversion of aldicarb is a two-step oxidation process. Aldicarb is first rapidly oxidized to form this compound. This is followed by a slower oxidation of the sulfoxide to aldicarb sulfone. Both of these metabolites are also potent cholinesterase inhibitors. While the carbamylation of AChE by these compounds is reversible, unlike the action of organophosphates, their high acute toxicity makes them hazardous.
References
Navigating the Analytical Landscape: A Comparative Guide to HPLC-UV Method Validation for Aldicarb Sulfoxide
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of Aldicarb sulfoxide, a toxic metabolite of the carbamate pesticide Aldicarb. This guide will delve into the experimental data supporting the method's validation and compare its performance with alternative analytical techniques.
Performance Benchmarks: A Side-by-Side Comparison
The cornerstone of any analytical method is its validated performance. The following table summarizes the key validation parameters for an HPLC-UV method specifically for this compound, alongside comparable data for alternative methods to provide a clear perspective on its capabilities.
| Validation Parameter | HPLC-UV Method for this compound | Alternative Method 1: HPLC with Fluorescence Detection | Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.9974[1][2][3] | Not explicitly stated for this compound, but generally high for carbamates. | > 0.99[4] |
| Limit of Detection (LOD) | 0.069 mg/L (in water), 0.192 mg/L (in synthetic medium)[1] | 0.8 µg/L (for this compound) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.230 mg/L (in water), 0.640 mg/L (in synthetic medium) (calculated as 3.3 x LOD) | Not explicitly stated, but typically higher than LOD. | 0.1 µg/L |
| Accuracy (% Recovery) | Not explicitly stated for this compound alone. | Average recovery of 85% for this compound in tobacco. | Mean recoveries of 93.5-106% in water. |
| Precision (%RSD) | Not explicitly stated. | Not explicitly stated. | ≤20% |
In-Depth Experimental Protocols
The successful implementation of any analytical method relies on a detailed and reproducible protocol. Below are the methodologies for the key experiments cited in this guide.
HPLC-UV Method for this compound
This method is suitable for the determination of Aldicarb and its metabolites, this compound and Aldicarb sulfone, in liquid samples.
Sample Preparation: For aqueous samples such as water, direct injection after filtration through a 0.2 µm filter is often adequate. For more complex matrices like beverages, a liquid-liquid extraction with acetonitrile followed by a low-temperature partitioning step can be utilized.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile is employed to separate the analytes.
-
Flow Rate: A typical flow rate is 1.2 mL/min.
-
Column Temperature: The column is maintained at 40°C to ensure reproducible retention times.
-
Injection Volume: A 20 µL injection volume is standard for this analysis.
-
Detection: The UV detector is set to a wavelength of 210 nm for the detection of Aldicarb and its metabolites.
Visualizing the Workflow
To better understand the logical flow of the HPLC-UV method validation process, the following diagram illustrates the key stages involved.
Caption: Experimental workflow for HPLC-UV method validation.
Signaling Pathways of Aldicarb Toxicity
While this guide focuses on the analytical methodology, it is crucial to remember the toxicological significance of Aldicarb and its metabolites. This compound and Aldicarb sulfone are potent inhibitors of the enzyme acetylcholinesterase (AChE). The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.
Caption: Simplified signaling pathway of Aldicarb toxicity.
References
A Researcher's Guide to Cross-Validating Aldicarb Sulfoxide Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of aldicarb sulfoxide—a major toxic metabolite of the pesticide aldicarb—is critical for environmental monitoring, food safety assessment, and toxicological studies. The selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of commonly employed analytical techniques for this compound determination, supported by performance data from various studies and detailed experimental protocols.
Quantitative Performance Comparison
The choice of an analytical method for aldicarb and its metabolites often involves a trade-off between sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes key performance parameters for different analytical methods, offering a snapshot of their capabilities.
| Analytical Technique | Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Precision (RSD %) |
| HPLC-UV | Water/Synthetic Medium | This compound | 0.069 - 0.192 mg/L[1][2] | 0.1 - 5.0 mg/L[1][2] | 0.1 - 5.0 mg/L[1] | Not Reported | Not Reported |
| HPLC-Fluorescence (Post-Column Derivatization) | Fruits and Vegetables | Aldicarb & Metabolites | 0.2 - 1.3 ng | Not Reported | Not Reported | >85% for this compound in Tobacco | Not Reported |
| Honey | Aldicarb & Metabolites | 4 - 5 ng/g | ~18.6 ng/g | Not Reported | 72.02 - 92.02 | Not Reported | |
| LC-MS/MS | Water | Aldicarb, Sulfoxide, Sulfone | 0.0008 - 0.001 µg/L | Not Reported | 0.5 - 200 µg/L | 94.5 - 105 | 2.7 - 6.5 |
| Fruits and Vegetables | Aldicarb & Metabolites | 0.2 - 1.3 ng | Not Reported | Not Reported | Not Reported | Not Reported | |
| GC-MS | General | Aldicarb & Metabolites | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are protocols for the key techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of aldicarb and its metabolites in liquid samples without extensive pretreatment.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 210 nm.
-
Internal Standard: Methomyl can be used as an internal standard.
-
Sample Preparation: Liquid samples can be filtered through a 0.2 µm pore-size filter before injection.
High-Performance Liquid Chromatography with Post-Column Fluorescence Detection
This technique enhances sensitivity and selectivity for carbamate pesticides, including this compound.
-
Instrumentation: HPLC system with a post-column derivatization unit and a fluorescence detector. A C18 or C8 column is typically used.
-
Mobile Phase: A gradient of methanol, acetonitrile, and water.
-
Post-Column Derivatization:
-
Hydrolysis: The column effluent is mixed with a hydrolysis reagent (e.g., sodium hydroxide) at an elevated temperature (e.g., 95°C) to hydrolyze the carbamates to methylamine.
-
Fluorophore Formation: The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a mercaptan (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.
-
-
Fluorescence Detection: The fluorophore is detected with an excitation wavelength of approximately 330 nm and an emission wavelength of about 450 nm.
-
Sample Preparation:
-
Tobacco: Extraction with methanol using sonication.
-
Honey: Sample clean-up using a Florisil packed column.
-
Water: On-line trace enrichment can be used for pre-concentration.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the determination of aldicarb and its metabolites in various complex matrices.
-
Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase: A gradient elution with a mixture of 0.1% formic acid, 5 mmol/L ammonium acetate, and acetonitrile.
-
Detection: Positive electrospray ionization with multiple reaction monitoring (MRM).
-
Internal Standards: Isotope-labeled internal standards (e.g., aldicarb-D3, this compound-D3) are used for quantification.
-
Sample Preparation:
-
Water: Solid-phase extraction (SPE) using an HLB cartridge for concentration and purification.
-
Solid and Food Samples: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based approach is often employed for extraction.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for the direct analysis of thermally labile carbamates like this compound, GC-MS methods have been developed.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A 2% OV-17 (phenyl-methyl silicone polymer) liquid phase column has been used to minimize degradation.
-
Challenges: this compound is prone to on-column degradation to the corresponding nitrile. Chemical derivatization is often required to improve volatility and thermal stability.
Analytical Workflows
The following diagrams illustrate the typical workflows for the analysis of this compound, providing a visual representation of the experimental processes.
References
Aldicarb Sulfoxide vs. Carbofuran: A Comparative Analysis of Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory effects of two potent carbamate pesticides: aldicarb sulfoxide and carbofuran. This objective analysis, supported by experimental data, is intended to inform research and development in toxicology and pharmacology.
Executive Summary
Both this compound and carbofuran are powerful inhibitors of acetylcholinesterase, a critical enzyme in the nervous system. Their primary mechanism of action involves the reversible carbamylation of the serine hydroxyl group within the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity. Experimental evidence indicates that carbofuran is a significantly more potent inhibitor of AChE than the parent compound aldicarb. However, aldicarb undergoes metabolic bioactivation in vivo to this compound, which is a more potent cholinesterase inhibitor than aldicarb itself.
Quantitative Comparison of Cholinesterase Inhibition
The inhibitory potency of a compound is commonly expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | Enzyme Source | IC50 (µM) | Reference |
| Carbofuran | Rat Brain AChE | 0.033 | [1] |
| Aldicarb | Rat Brain AChE | > 1000 | [2] |
| Aldicarb | Differentiated SH-SY5Y cell AChE | 0.61 | [3] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. A direct comparative study found that carbofuran was more potent than aldicarb by more than two orders of magnitude in inhibiting acetylcholinesterase in primary cultures of chick embryo forebrain neurons.[3] It is also crucial to note that aldicarb is metabolized to the more potent inhibitor, this compound.
Mechanism of Action: Cholinesterase Inhibition by Carbamates
Carbamate insecticides like this compound and carbofuran act as pseudo-irreversible inhibitors of acetylcholinesterase. The carbamate moiety of the inhibitor is transferred to the active site serine of the enzyme, forming a carbamylated enzyme that is temporarily inactive. This carbamylated enzyme is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, but it can be slowly hydrolyzed to regenerate the active enzyme. This process is significantly slower than the deacetylation that occurs with the natural substrate, leading to a buildup of acetylcholine in the synapse.
Caption: Mechanism of reversible cholinesterase inhibition by carbamates.
Experimental Protocols
The most common method for determining the in vitro inhibition of acetylcholinesterase is the Ellman's assay. This colorimetric method is widely used due to its simplicity and reliability.
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor, the rate of the reaction decreases.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or rat brain homogenate).
-
This compound and Carbofuran stock solutions (dissolved in a suitable solvent like DMSO).
-
Acetylthiocholine iodide (ATCI) - Substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare serial dilutions of the test inhibitors (this compound and carbofuran) in phosphate buffer.
-
Prepare a solution of ATCI in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add:
-
Phosphate buffer.
-
AChE solution.
-
Varying concentrations of the inhibitor solution (or buffer for the control wells).
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (kinetic assay) or after a specific incubation time (endpoint assay).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Experimental workflow for a typical cholinesterase inhibition assay.
Conclusion
Both this compound and carbofuran are highly effective inhibitors of acetylcholinesterase, operating through a reversible carbamylation mechanism. Direct comparative studies indicate that carbofuran is inherently a more potent inhibitor than aldicarb. However, the metabolic conversion of aldicarb to this compound significantly enhances its inhibitory activity. For researchers in toxicology and drug development, it is essential to consider both the intrinsic potency of these compounds and their metabolic fate when assessing their potential neurotoxic effects. The provided experimental protocol for the Ellman's assay offers a standardized method for further comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Analysis of Aldicarb Sulfoxide
This guide provides a comprehensive comparison of analytical methodologies for the quantification of aldicarb sulfoxide, a major toxic metabolite of the pesticide aldicarb. The accurate and reproducible analysis of this compound is critical for environmental monitoring, food safety, and toxicological studies due to its potential for groundwater contamination and high acute toxicity.[1][2] This document summarizes performance data from various studies to offer insights into the performance of different analytical techniques and presents detailed experimental protocols.
Data Presentation: A Comparative Overview of Analytical Performance
While a direct multi-laboratory proficiency testing report for this compound was not publicly available, the following table compiles quantitative performance data from independent and single-laboratory validation studies. This provides a representative comparison of the capabilities of various analytical methods for the determination of this compound.
Table 1: Performance Characteristics of Analytical Methods for this compound Quantification
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| LC-MS/MS | Water | 0.020 µg/mL | 0.10 µg/mL | 92.1 - 96.4 | Not Reported | [3] |
| HPLC-UV | Water | 0.069 mg/L | Not Reported | Not Reported | Not Reported | [3] |
| HPLC with Post-Column Fluorescence Detection (FL) | Fruits and Vegetables | 0.2 - 1.3 ng (absolute) | Not Reported | Not Reported | Not Reported | [4] |
| LC-APCI-MS | Fruits and Vegetables | > 1.3 ng (absolute) | Not Reported | 99 | ≤ 14 | |
| HPLC | Potatoes | 37.5 ng (absolute) | 0.1 ppm | 80 - 100 | Not Reported |
Note: The presented data is a compilation from different studies and may not be directly comparable due to variations in experimental conditions and matrices.
Experimental Protocols
The following sections detail generalized experimental protocols for the analysis of this compound based on commonly employed methodologies.
1. Sample Preparation and Extraction
Sample preparation is a critical step to ensure the accurate quantification of this compound. The choice of extraction method depends on the sample matrix.
-
Water Samples: For water samples, a "dilute and shoot" approach is often sufficient. This involves minimal sample preparation, typically centrifugation or filtration, before direct injection into the analytical instrument.
-
Solid Matrices (e.g., Fruits, Vegetables, Soil):
-
Homogenization: Samples are homogenized to ensure uniformity.
-
Extraction: A common extraction solvent is a mixture of methanol and water or acetonitrile. The homogenized sample is typically shaken or sonicated with the extraction solvent.
-
Clean-up: A solid-phase extraction (SPE) step is often employed to remove interfering matrix components. C18 or silica-based cartridges are commonly used.
-
2. Analytical Instrumentation and Conditions
Liquid chromatography coupled with various detectors is the most common approach for this compound analysis.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid to improve peak shape and ionization efficiency, is commonly employed.
-
Flow Rate: Typical flow rates range from 0.2 to 1.0 mL/min.
-
-
Detection:
-
Tandem Mass Spectrometry (MS/MS): LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for trace-level quantification. Multiple reaction monitoring (MRM) is used to monitor specific precursor and product ion transitions for this compound, ensuring accurate identification and quantification.
-
UV Detection: HPLC with UV detection is a more accessible but less sensitive and selective method compared to MS/MS. Detection is typically performed at wavelengths around 220-250 nm.
-
Fluorescence Detection: This method requires post-column derivatization to convert the non-fluorescent this compound into a fluorescent derivative, which can then be detected. This technique offers good sensitivity.
-
Mandatory Visualizations
Metabolic Pathway of Aldicarb
Aldicarb is metabolized in biological systems and the environment through oxidation of the sulfur atom. The primary metabolic pathway involves the conversion of aldicarb to this compound, which is subsequently oxidized to aldicarb sulfone. Both metabolites are also toxic.
Inter-laboratory Comparison Workflow
An inter-laboratory comparison, or proficiency test, is a crucial component of quality assurance for analytical laboratories. It allows for the objective assessment of a laboratory's performance against its peers.
References
Detecting Aldicarb Sulfoxide in Water: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of Aldicarb sulfoxide in water samples is critical for environmental monitoring and toxicological studies. This guide provides an objective comparison of common analytical methods, presenting their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow.
Quantitative Performance Comparison
The selection of an analytical method for the determination of this compound in water depends on the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for various techniques.
| Analytical Technique | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix |
| HPLC-UV | --INVALID-LINK-- | 0.069 mg/L (69 µg/L) | 0.230 mg/L (230 µg/L) | Water |
| HPLC with Post-Column Derivatization and Fluorescence Detection | --INVALID-LINK-- | 0.8 µg/L | Not Specified | Drinking Water |
| LC-MS/MS | EPA Method AU-269R0[1] | 0.05 µg/L | 0.1 µg/L | Surface water, ground water, drinking water |
| LC-MS/MS | EPA Method 538[2] | 1 ng/L (0.001 µg/L) | Not Specified | Drinking Water |
| UPLC-MS/MS with SPE | --INVALID-LINK-- | 0.0008-0.001 µg/L | Not Specified | Water |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of protocols for the key methods discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of this compound at higher concentrations.
-
Sample Preparation : Water samples are filtered through a 0.2 µm pore-size filter prior to injection[3].
-
Instrumentation : A standard HPLC system equipped with a C18 reversed-phase column and a UV detector is used[3][4].
-
Chromatographic Conditions :
-
Mobile Phase : A gradient of acetonitrile and water.
-
Flow Rate : Typically around 1.2 mL/min.
-
Column Temperature : Maintained at 40°C.
-
Detection : UV detection is performed at 210 nm.
-
High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection
This method, outlined in EPA Method 531.1, offers improved sensitivity over HPLC-UV.
-
Sample Preparation : Water samples are filtered before direct injection.
-
Instrumentation : An HPLC system coupled with a post-column reaction module and a fluorescence detector.
-
Methodology :
-
Separation : The sample is injected onto a reversed-phase HPLC column, and the analytes are separated using a mobile phase gradient of methanol and water.
-
Post-Column Hydrolysis : After elution, the analytes are hydrolyzed with 0.05 mol/L sodium hydroxide at 95°C.
-
Derivatization : The resulting methylamine reacts with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent derivative.
-
Detection : The fluorescent derivative is measured by a fluorescence detector.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods provide the highest sensitivity and selectivity for the analysis of this compound in water.
-
EPA Method AU-269R0
-
Sample Preparation : 10 mL of the water sample is vortexed and centrifuged before analysis.
-
Instrumentation : A liquid chromatograph coupled with a tandem mass spectrometer.
-
Analysis : The analysis is performed in positive ion mode. This method has been independently validated and is considered acceptable for the quantitative determination of this compound in surface water, groundwater, and drinking water.
-
-
EPA Method 538
-
Sample Preparation : This method utilizes direct aqueous injection, requiring minimal sample preparation. A 40 mL water sample is preserved with sodium omadine and ammonium acetate. A 950 µL aliquot is mixed with 50 µL of an internal standard solution.
-
Instrumentation : A UHPLC system coupled to a tandem mass spectrometer.
-
Analysis : The method employs a rapid gradient for the separation of analytes, which are then detected by MS/MS.
-
-
UPLC-MS/MS with Solid-Phase Extraction (SPE)
-
Sample Preparation : Water samples are spiked with an isotope-labeled internal standard and then concentrated and purified using a solid-phase extraction (HLB) cartridge.
-
Instrumentation : An ultra-high-performance liquid chromatograph (UPLC) coupled to a tandem mass spectrometer.
-
Chromatographic Conditions : Separation is achieved on a C18 column with a gradient elution using a mobile phase of 0.1% formic acid-5 mmol/L ammonium acetate-acetonitrile.
-
Detection : Detection is performed using positive electrospray ionization with multiple reaction monitoring (MRM).
-
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound in water samples. The specific steps in sample preparation and the analytical technique employed will vary based on the chosen method.
Caption: General workflow for this compound analysis in water.
References
A Comparative Guide to Aldicarb Sulfoxide Reference Materials
For researchers, scientists, and drug development professionals engaged in analytical testing, the quality and characterization of reference materials are paramount to achieving accurate and reproducible results. This guide provides a comparative analysis of commercially available Aldicarb sulfoxide reference materials, supported by experimental data and detailed analytical protocols.
Comparison of this compound Reference Material Specifications
The selection of a suitable reference material is a critical first step in any analytical workflow. Key parameters to consider include the material's purity, the uncertainty associated with the certified value, and the accreditation of the supplier. The following table summarizes the typical specifications for this compound reference materials from various leading suppliers. It is important to note that the exact values for purity, uncertainty, and expiry date are lot-specific and will be detailed in the Certificate of Analysis (CoA) provided with the product.
| Supplier/Product Line | Grade | Purity (Typical) | Expanded Uncertainty (Typical) | Accreditation | Storage Condition |
| Sigma-Aldrich (TraceCERT®) | Certified Reference Material (CRM) | ≥99.5% | ≤0.5% | ISO/IEC 17025, ISO 17034 | -20°C |
| Sigma-Aldrich (PESTANAL®) | Analytical Standard | ≥98% | Not specified | ISO 9001 | 2-8°C[1] |
| LGC Standards (Dr. Ehrenstorfer) | Certified Reference Material (CRM) | High Purity (typically >99%) | Lot-specific, comprehensive | ISO/IEC 17025, ISO 17034[2] | -18°C[2] |
| AccuStandard | Certified Reference Material (CRM) | Not specified (provided as solution) | Not specified | ISO 17034, ISO/IEC 17025 | 0-5°C |
| CRM LABSTANDARD | Analytical Standard | ≥95% | Not specified | Not specified | Not specified |
Experimental Protocols for the Analysis of this compound
The accurate quantification of this compound relies on robust and validated analytical methods. Below are detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on established methodologies such as EPA Method 531.2 and 8318A.
Sample Preparation (Water Matrix)
-
Sample Collection: Collect water samples in clean, amber glass containers.
-
Preservation: If not analyzed immediately, adjust the sample pH to < 3 with a suitable acid and store at 4°C.
-
Filtration: For samples containing particulate matter, filter through a 0.45 µm membrane filter.
-
Fortification (for QC): Spike control samples with a known concentration of the this compound reference material.
-
Direct Injection: For methods like EPA 531.2, the sample can be directly injected into the HPLC system.
Chromatographic Analysis (HPLC with Post-Column Derivatization)
-
Instrumentation: A high-performance liquid chromatograph equipped with a pump, an autosampler, a post-column derivatization module, and a fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Post-Column Derivatization:
-
Reagent 1: O-phthalaldehyde (OPA) solution.
-
Reagent 2: 2-mercaptoethanol solution.
-
The column effluent is mixed with a hydrolysis reagent at an elevated temperature, followed by reaction with OPA and 2-mercaptoethanol to form a fluorescent derivative.
-
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.
-
Calibration: Prepare a series of calibration standards by diluting the this compound reference material in a suitable solvent. The calibration curve is generated by plotting the peak area against the concentration.
Chromatographic Analysis (LC-MS/MS)
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reverse-phase column suitable for LC-MS.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, both containing a small percentage of formic acid or ammonium acetate to enhance ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Monitor the precursor ion to product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode. Typical transitions can be found in EPA Method 538.
-
Calibration: Prepare matrix-matched calibration standards to compensate for matrix effects.
Visualizing Key Processes
To aid in the understanding of the scientific context and the analytical workflow, the following diagrams have been generated using the Graphviz DOT language.
References
A Comparative Guide to Analytical Techniques for Aldicarb and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the most common analytical techniques for the quantification of Aldicarb and its primary toxic metabolites, Aldicarb sulfoxide and Aldicarb sulfone. The selection of an appropriate analytical method is critical for accurate and reliable results in toxicological assessments, environmental monitoring, and food safety assurance. This document outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
Introduction to Aldicarb and its Metabolites
Aldicarb is a potent carbamate insecticide that exerts its toxicity by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system. In biological systems and the environment, Aldicarb is rapidly oxidized to form two major metabolites: this compound and Aldicarb sulfone, both of which are also potent cholinesterase inhibitors. Therefore, the simultaneous quantification of the parent compound and these metabolites is crucial for a comprehensive toxicological assessment.
Mechanism of Action: Acetylcholinesterase Inhibition
Aldicarb and its metabolites act as competitive inhibitors of acetylcholinesterase. Their structure is similar to that of acetylcholine, allowing them to bind to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and continuous nerve stimulation.[1][2]
Comparison of Analytical Techniques
The choice of an analytical technique for Aldicarb and its metabolites depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio. | Separation by liquid chromatography, detection by mass-to-charge ratio of precursor and product ions. |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Moderate | High | Very High |
| Sample Throughput | High | Moderate | High |
| Matrix Effects | Low to Moderate | Moderate to High | High (can be mitigated with internal standards) |
| Cost | Low | Moderate | High |
| Key Advantage | Cost-effective and widely available. | High selectivity and good for volatile compounds. | Highest sensitivity and selectivity, suitable for complex matrices. |
| Key Disadvantage | Lower sensitivity, potential for interferences. | Thermal degradation of analytes, requires derivatization. | Susceptible to matrix effects, higher cost. |
Quantitative Performance Data
The following tables summarize the quantitative performance of the different analytical techniques for the determination of Aldicarb and its metabolites in various matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Technique | Matrix | LOD | LOQ | Reference(s) |
| Aldicarb | HPLC-UV | Water/Synthetic Medium | 0.391 - 0.440 mg/L | 0.49 - 15.0 mg/L | [3] |
| This compound | HPLC-UV | Water/Synthetic Medium | 0.069 - 0.192 mg/L | 0.1 - 5.0 mg/L | [3] |
| Aldicarb sulfone | HPLC-UV | Water/Synthetic Medium | 0.033 - 0.068 mg/L | 0.1 - 5.0 mg/L | [3] |
| Aldicarb | GC-MS | - | 60.3 pg per injection | - | |
| Aldicarb | LC-MS/MS | Water | 0.05 µg/L | 0.1 µg/L | |
| Aldicarb | LC-MS/MS | Blood | 0.1 ng/mL | - | |
| Aldicarb | LC-MS/MS | Brain | 0.2 ng/g | - | |
| Aldicarb | LC-MS/MS | Soil | - | 11.0 µg/kg | |
| Aldicarb & Metabolites | LC-MS/MS | Peanuts | 4 - 5 µg/kg | - | |
| Aldicarb & Metabolites | LC-MS/MS | Ginger | - | 1.0 - 2.0 µg/kg | |
| Aldicarb | LC-MS/MS | Blood | 0.020 µg/mL | 0.10 µg/mL |
Table 2: Recovery Percentages
| Analyte | Technique | Matrix | Recovery (%) | Reference(s) |
| Aldicarb & Metabolites | QuEChERS-LC/MS/MS | Fruits, Vegetables, Soil | 70 - 120% | |
| Aldicarb & Metabolites | SPE | Water, Soil | >70% | |
| Aldicarb & Metabolites | LLE | Beverages | >90% | |
| Aldicarb & Metabolites | LC-MS/MS | Peanuts | 81.5 - 115% | |
| Aldicarb & Metabolites | LC-MS/MS | Cabbage | 78.9 - 108.5% | |
| Aldicarb & Metabolites | LC-MS/MS | Ginger | 71.4 - 89.8% | |
| Aldicarb | LC-MS/MS | Blood | 90 - 102% |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples.
Detailed Protocol:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add anhydrous magnesium sulfate and sodium chloride, and shake vigorously for 1 minute.
-
Centrifuge at ≥1500 rcf for 1 minute.
-
Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.
-
Vortex for 30 seconds and centrifuge at ≥1500 rcf for 1 minute.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
Instrumental Analysis
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient of acetonitrile and water.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 35 - 40°C.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV detector set at 195 nm for Aldicarb and this compound, and 213 nm for Aldicarb sulfone.
Due to the thermal lability of Aldicarb and its metabolites, direct GC-MS analysis can be challenging, often leading to degradation. Mild GC conditions and derivatization are sometimes employed.
-
Column: 2% OV-17 (phenyl-methyl silicone polymer) liquid phase column.
-
Injector Temperature: Held at a lower temperature (e.g., 220°C) to minimize degradation.
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Ionization Mode: Chemical Ionization (CI) can be gentler than Electron Impact (EI).
LC-MS/MS is the preferred method for its high sensitivity and selectivity.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both typically containing a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.
Challenges and Considerations
-
Thermal Degradation (GC-MS): Aldicarb and its metabolites are thermally labile and can degrade in the hot GC injector and column, leading to inaccurate quantification.
-
Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes, affecting accuracy. The use of stable isotope-labeled internal standards is highly recommended to compensate for these effects.
-
Metabolite Conversion: The potential for conversion between Aldicarb and its sulfoxide and sulfone metabolites during sample preparation and analysis should be considered and minimized.
Conclusion
The selection of an analytical technique for Aldicarb and its metabolites is a critical decision that should be based on the specific requirements of the study.
-
LC-MS/MS is the gold standard, offering the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices like food and biological samples.
-
HPLC-UV is a cost-effective alternative for screening purposes or when lower sensitivity is acceptable, particularly for cleaner sample matrices like water.
-
GC-MS can be used, but careful optimization of conditions is necessary to avoid thermal degradation of the analytes.
For robust and accurate quantification, especially in regulatory and research settings, the use of LC-MS/MS coupled with appropriate sample preparation techniques like QuEChERS and the use of stable isotope-labeled internal standards is strongly recommended.
References
Safety Operating Guide
Safe Disposal of Aldicarb Sulfoxide: A Comprehensive Guide for Laboratory Professionals
An imperative guide to the safe handling and disposal of aldicarb sulfoxide, ensuring the protection of laboratory personnel and the environment.
This compound, a major metabolite of the highly toxic carbamate pesticide aldicarb, necessitates stringent disposal protocols due to its acute toxicity. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in managing this compound waste safely and effectively. Adherence to these procedures is critical to prevent contamination and potential harm.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This substance is fatal if swallowed and very toxic to aquatic life.[1] All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
Personal Protective Equipment (PPE) is mandatory and includes: [2]
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A protective lab coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.
Quantitative Hazard Data
For a clear understanding of the substance's toxicity, the following data is summarized.
| Hazard Classification | Value | Species | Source |
| Acute Toxicity (Oral) | Fatal if swallowed (H300) | - | |
| Aquatic Toxicity | Very toxic to aquatic life (H400) | - | |
| Oral LD50 (Aldicarb) | 29.6 mg/kg | Rat | |
| Dermal LD50 (Aldicarb) | 149.9 mg/kg | Rat |
Step-by-Step Disposal Protocol
Pesticide wastes are classified as acutely hazardous, and improper disposal is a violation of federal law. Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or washed down the drain. All waste containing this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) department.
1. Waste Segregation and Collection:
-
Designated Waste Container: All solid and liquid waste contaminated with this compound must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility: The container must be made of a material compatible with the chemical and any solvents used. It must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents, acids, and bases to prevent potential reactions.
-
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
2. Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the waste container in a designated SAA, which should be at or near the point of generation.
-
Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tray or tub, capable of holding the entire volume of the container in case of a leak.
-
Security: Keep the waste container closed at all times, except when adding waste. The storage area should be secure and away from general laboratory traffic.
3. Disposal of Empty Containers:
-
Acutely Hazardous Waste: Containers that have held this compound are considered to hold acutely hazardous waste and must be triple-rinsed.
-
Triple-Rinse Procedure:
-
Rinse the container three times with a suitable solvent (e.g., methanol or acetonitrile) that can dissolve the compound.
-
Collect all rinsate from this process and dispose of it as hazardous waste in your designated this compound waste container.
-
After triple-rinsing, deface or remove the original label. The container can then typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.
-
4. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is full, or if it has been in storage for a specified time limit (often six months to a year, check with your EHS), contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Do Not Transport: Do not attempt to transport the hazardous waste yourself. Only trained and authorized personnel should handle the removal of hazardous waste.
-
Recommended Disposal Method: High-temperature incineration is a recommended method for the destruction of aldicarb-containing waste.
Experimental Workflow for Safe Disposal
The following diagram outlines the critical steps for the safe disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Contain: For small spills, absorb the material with sand or another non-combustible absorbent material and place it in a sealed container for disposal. Do not dry sweep powdered material; use a vacuum with a HEPA filter.
-
Ventilate: Ensure the area is well-ventilated after cleanup is complete.
-
Dispose: All waste materials from the cleanup, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and the Safety Data Sheet (SDS) for the most current information.
References
Essential Safety and Operational Guidance for Handling Aldicarb Sulfoxide
Aldicarb sulfoxide is a highly toxic carbamate pesticide and a metabolite of aldicarb.[1][2] It functions as a cholinesterase inhibitor and presents a significant health risk, being fatal if swallowed.[1][3] This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity: Fatal if swallowed.[3]
-
Acute Aquatic Toxicity: Very toxic to aquatic life.
It is crucial to handle this compound with extreme caution due to its high toxicity.
Quantitative Toxicity and Exposure Data
| Data Point | Value | Species | Reference |
| Aldicarb Oral LD50 | 29.6 mg/kg | Rat | |
| Aldicarb Dermal LD50 | 149.9 mg/kg | Rat | |
| Aldicarb Dermal LD50 | >2,000 mg/kg | Rabbit | |
| This compound Oral LD50 | 0.45-1.1 mg/kg | Rat | |
| This compound Dermal LD50 | 20 mg/kg | Rabbit | |
| This compound NOAEL | < 6.3 µg/kg BW | Rat | |
| This compound DNEL | 0.00035 µg/kg BW | Rat |
NOAEL: No-Observed-Adverse-Effect Level DNEL: Derived No-Effect Level
Operational Plan: Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is mandatory when handling this compound. The following table outlines the required PPE. All PPE should be inspected for integrity before each use.
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | Type P2 Respirator Cartridges | Use a properly fitted respirator. Consider a full-face respirator for enhanced protection. |
| Hands | Chemical-resistant gloves | Unlined nitrile or butyl rubber gloves are recommended. Avoid latex, leather, or cotton gloves. Ensure sleeves are worn over gloves. |
| Eyes | Chemical safety goggles and face shield | Goggles provide primary protection, while a face shield offers additional defense against splashes, especially during mixing and pouring. |
| Body | Chemical-resistant coveralls or lab coat | Wear a lab coat fully buttoned. For tasks with a higher risk of splashes, a waterproof spray suit or a chemical-resistant apron over coveralls is necessary. |
| Feet | Chemical-resistant boots | Wear long pants over boots to prevent chemicals from entering. |
Logical Workflow for Handling this compound
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Procedural workflow for this compound.
Experimental Protocols and Handling Procedures
This compound is often used as a pesticide reference standard in analytical chemistry. Methodologies for its detection in various matrices include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the determination in foodstuffs and honeybees.
-
Gas Chromatography-Mass Spectrometry (GC/MS): Used for analysis in water samples.
General Handling Protocol:
-
Preparation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Solution Preparation: Use a dedicated, clean weighing area. When preparing solutions, add the solid to the solvent to minimize dust generation.
-
Spill Management:
-
Small Spills: Evacuate the area. Absorb the spill with an inert, dry material such as sand or vermiculite. Collect the material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.
-
Large Spills: Evacuate the laboratory immediately and contact your institution's emergency response team.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.
-
Ingestion: If swallowed, call a poison control center or doctor immediately.
-
Inhalation: Move the individual to fresh air.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, paper towels, and disposable labware. Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all aqueous and solvent solutions containing this compound in a dedicated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of the container as hazardous waste. |
| Contaminated PPE | Disposable PPE should be discarded as solid hazardous waste after a single use. Reusable PPE must be thoroughly decontaminated before reuse. |
All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
